ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-benzylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPSMKNXBQGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354878 | |
| Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19867-62-0 | |
| Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. The document details the primary synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
This compound belongs to the 5-aminopyrazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction.
Synthetic Pathway
The principal synthetic route to this compound involves the reaction of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of the Knorr pyrazole synthesis, which is a powerful method for the formation of pyrazole rings.
The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of analogous 5-aminopyrazoles.[1][2]
Materials:
-
Benzylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Water (deionized)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following tables summarize key data for the starting materials and a representative product of a similar synthesis.
Table 1: Properties of Starting Materials
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | - | 555-96-4[3] |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | Colorless liquid or solid | 94-05-3[4] |
Table 2: Physical and Yield Data for an Analogous Product
| Compound | Yield (%) | Melting Point (°C) |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester | 44 | 101-103[1] |
Note: The yield and melting point for the title compound, this compound, may vary and should be determined experimentally.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl, ethyl, and pyrazole moieties and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H) and ester (C=O) groups.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound is a straightforward process based on a well-established cyclocondensation reaction. By following the outlined protocol, researchers can reliably produce this valuable building block for further investigation in drug discovery and development. Careful purification and thorough characterization are essential to ensure the quality of the final compound.
References
An In-depth Technical Guide on the Chemical Properties of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties of Related Pyrazole Derivatives
The chemical properties of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates are influenced by the nature of the substituent at the N1 position of the pyrazole ring. Below is a summary of the available quantitative data for analogs with methyl, phenyl, and (4-methylphenyl)sulfonyl substituents. This data provides a baseline for estimating the properties of the benzyl derivative.
| Property | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate |
| CAS Number | 31037-02-2[1][2] | 16078-71-0 | 15001-11-3[3] |
| Molecular Formula | C₇H₁₁N₃O₂[1] | C₁₂H₁₃N₃O₂ | C₁₃H₁₅N₃O₂[3] |
| Molecular Weight | 169.18 g/mol [1] | 231.25 g/mol [4] | 245.283 g/mol [3] |
| Melting Point | 96-100 °C[1][2] | 101-103 °C[5] | Not Available |
| Appearance | Solid[1] | Not Available | Not Available |
| Assay | 97%[1] | Not Available | min 95%[3] |
Spectroscopic Data of Analogs
Spectroscopic data is crucial for the identification and characterization of these compounds. The following is a summary of available data for related structures.
For Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:
-
¹H NMR (DMSO-d6): The ¹H NMR spectra of pyrazoles show characteristic shifts that correspond to their proposed structures[6].
-
¹³C NMR: The ¹³C NMR spectra show typical chemical shifts for the 4,5-dihydro-1H-pyrazole rings[6].
-
Mass Spectrometry (GC/MS): Provides information on the fragmentation pattern of the molecule[7].
For Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:
-
¹H NMR: Spectral data is available and has been recorded on a Varian A-60 instrument[4].
-
GC-MS: Shows characteristic peaks at m/z 184, 185, and 231[4].
Synthesis and Experimental Protocols
The synthesis of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates generally involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon. A common method is the reaction of a substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate.
General Experimental Protocol:
A solution of the appropriately substituted hydrazine (e.g., phenylhydrazine) and ethyl (ethoxymethylene)cyanoacetate is prepared in a suitable solvent, typically ethanol or acetic acid[5][8]. The reaction mixture is then heated under reflux for several hours. After cooling, the product often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Example Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:
A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol was refluxed for 6 hours. The mixture was allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours. The reaction mixture was poured into ice water, and the precipitated solid was collected by filtration. The solid was recrystallized from ethanol to yield the final product[5].
Logical Workflow for Synthesis
The synthesis of these pyrazole derivatives follows a logical and reproducible workflow, which can be adapted for the synthesis of the target compound, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, by using benzylhydrazine as the starting material.
Biological Activities of the Pyrazole Core
The 5-aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry and drug discovery. Derivatives of this core structure have been reported to exhibit a wide range of biological activities, including:
-
Anti-inflammatory and Analgesic Effects: Certain pyrazole derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes[9][10].
-
Antimicrobial and Antiviral Properties: The pyrazole nucleus is a constituent of various compounds with demonstrated antimicrobial and antiviral activities[10].
-
Anticancer Activity: Some novel pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents[9].
The biological profile of this compound would need to be determined through specific in vitro and in vivo studies. The presence of the benzyl group may influence its potency and selectivity for various biological targets.
Safety and Handling
While specific safety data for the title compound is unavailable, related compounds are known to cause skin and eye irritation and may cause respiratory irritation[1][4]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, the specific crystal structure of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate has not been reported in publicly accessible crystallographic databases. This guide therefore presents a detailed analysis of closely related and structurally characterized analogues: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate . The methodologies and findings discussed provide a robust framework for understanding the solid-state properties of this important class of heterocyclic compounds.
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, and its analogues are of significant interest due to their potential as intermediates in the synthesis of novel pharmaceuticals. Understanding their three-dimensional structure is paramount for rational drug design, enabling the fine-tuning of molecular interactions with biological targets. This whitepaper provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of representative ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates, based on established literature methodologies.
Synthesis
A common and effective method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carboxylates involves the condensation of a substituted hydrazine with an electrophilic three-carbon component, such as ethyl (ethoxymethylene)cyanoacetate.
General Synthetic Protocol:
-
Reaction Setup: A solution of the appropriately substituted hydrazine (e.g., benzylhydrazine, (4-methylphenyl)sulfonylhydrazide, or (2,4-dinitrophenyl)hydrazine) (1.0 eq.) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 6 to 18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the desired ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for determining the precise molecular structure.
Crystal Growth: Diffraction-quality crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or by vapor diffusion. For instance, slow diffusion of ethanol into a solution of the compound can yield well-formed crystals.[1]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected over a range of angles.
-
The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Crystallographic Data and Structural Analysis
The following tables summarize the key crystallographic data for two analogues of the target compound.
Crystal Data and Structure Refinement
| Parameter | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1][2] | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate[3] |
| Chemical Formula | C₁₃H₁₅N₃O₄S | C₁₂H₁₁N₅O₆ |
| Formula Weight | 309.34 | 321.25 |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/n | - |
| a (Å) | 6.27869(7) | - |
| b (Å) | 15.43607(12) | - |
| c (Å) | 15.27141(13) | - |
| β (°) | 96.2633(9) | - |
| Volume (ų) | 1471.24(2) | - |
| Z | 4 | - |
| Temperature (K) | 100 | - |
| Radiation (Å) | Cu Kα (1.54184) | Mo Kα (0.71073) |
| Reflections Collected | 51079 | - |
| Independent Reflections | 3043 | - |
| R_int | 0.024 | - |
| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.074 | - |
| Goodness-of-fit on F² | 1.05 | - |
Data for the dinitrophenyl derivative was limited in the search results.
Molecular Geometry and Intermolecular Interactions
In the crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene and pyrazole rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 77.48(3)°.[1][2] The molecular packing is stabilized by a network of hydrogen bonds. The amino group participates in both intramolecular and intermolecular hydrogen bonds.[1][2] Notably, intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into chains.[1][2] Furthermore, π-π stacking interactions are observed between the benzene and pyrazole rings of adjacent molecules, with a centroid-centroid distance of 3.680(3) Å, which helps to consolidate the crystal packing into layers.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural determination of the title compounds. Due to the absence of information on the biological activity of these specific compounds, a signaling pathway diagram cannot be provided.
Experimental Workflow
References
Technical Guide: Spectroscopic Analysis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. Due to the absence of publicly available experimental data for this specific compound, the information presented herein is a predictive analysis based on the reported data of closely related structural analogs. This guide also outlines standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of similar compounds, including ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.60 - 7.20 | m | 5H | Ar-H (benzyl) | Complex multiplet for the aromatic protons of the benzyl group. |
| ~7.85 | s | 1H | Pyrazole-H | Singlet for the proton on the pyrazole ring. |
| ~5.30 | s | 2H | N-CH₂ -Ph | Singlet for the benzylic protons. |
| ~4.20 | q | 2H | O-CH₂ -CH₃ | Quartet for the ethyl ester methylene protons. |
| ~4.15 | br s | 2H | NH₂ | Broad singlet for the amino protons, may be exchangeable with D₂O. |
| ~1.25 | t | 3H | O-CH₂-CH₃ | Triplet for the ethyl ester methyl protons. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165.0 | C =O (ester) | Carbonyl carbon of the ethyl ester. |
| ~150.0 | C 5 (pyrazole) | Carbon bearing the amino group. |
| ~140.0 | C 3 (pyrazole) | |
| ~137.0 | C (ipso, benzyl) | Quaternary carbon of the benzyl group attached to the pyrazole nitrogen. |
| ~129.0 | C H (para, benzyl) | Aromatic carbons of the benzyl group. |
| ~128.5 | C H (ortho, benzyl) | Aromatic carbons of the benzyl group. |
| ~127.0 | C H (meta, benzyl) | Aromatic carbons of the benzyl group. |
| ~95.0 | C 4 (pyrazole) | Carbon bearing the carboxylate group. |
| ~60.0 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~53.0 | N-C H₂-Ph | Benzylic carbon. |
| ~14.5 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| ~245.12 | [M+H]⁺ | Predicted molecular ion peak for C₁₃H₁₅N₃O₂. |
| ~200 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| ~172 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| ~91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment for a benzyl group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for compounds of this class.
2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2.2 Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.
-
Set the mass range to scan for the expected molecular weight of the compound.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.
Visualizations
3.1 Synthetic Pathway
The synthesis of this compound would likely follow a well-established route for the formation of pyrazoles. A common method involves the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor.
Caption: General synthetic route to this compound.
3.2 Experimental Workflow
The general workflow for the synthesis and characterization of the target compound is outlined below.
References
An In-depth Technical Guide to the Formation of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the reaction mechanism, provides experimental protocols, and presents relevant physicochemical and spectroscopic data.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules, including potent inhibitors of various enzymes and receptor antagonists. Understanding its formation is critical for the efficient and scalable synthesis of novel drug candidates.
Mechanism of Formation
The most common and efficient synthesis of this compound involves the condensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a well-established pathway for pyrazole synthesis from a hydrazine and a 1,3-dielectrophilic component.
The mechanism can be described in the following key steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of benzylhydrazine attacks the electrophilic β-carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring.
This reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and is often accelerated by heating.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of the target pyrazole.
Experimental Protocols
Materials:
-
Benzylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol (or Glacial Acetic Acid)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 to 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford this compound.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the physicochemical and spectroscopic data for this compound and its close analogs. Data for the target compound is inferred from these analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₃H₁₅N₃O₂ | 245.28 | Not Reported | Solid (Expected) |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 101-103 | Solid |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C₇H₁₁N₃O₂ | 169.18 | 96-100 | Solid |
Spectroscopic Data Comparison (Analogous Compounds)
The following table presents typical spectroscopic data for analogous 1-substituted-5-aminopyrazole-4-carboxylates. This data can be used as a reference for the characterization of the title compound.
| Spectroscopic Data | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
| ¹H NMR (δ, ppm) | 7.6-7.2 (m, 5H, Ar-H), 7.5 (s, 1H, pyrazole-H), 5.8 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃) | 7.4 (s, 1H, pyrazole-H), 5.7 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂CH₃), 3.6 (s, 3H, N-CH₃), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (δ, ppm) | 165.0 (C=O), 150.1 (C-5), 139.2 (Ar-C), 138.5 (C-3a), 129.1 (Ar-CH), 126.5 (Ar-CH), 121.2 (Ar-CH), 98.5 (C-4), 59.8 (OCH₂CH₃), 14.7 (OCH₂CH₃) | 165.2 (C=O), 150.5 (C-5), 138.8 (C-3a), 98.2 (C-4), 59.6 (OCH₂CH₃), 34.5 (N-CH₃), 14.8 (OCH₂CH₃) |
| IR (cm⁻¹) | ~3400, 3300 (N-H str), ~1680 (C=O str), ~1620 (N-H bend), ~1500, 1450 (Ar C=C str) | ~3400, 3300 (N-H str), ~1685 (C=O str), ~1625 (N-H bend) |
| Mass Spec (m/z) | 231 (M⁺) | 169 (M⁺) |
Conclusion
The synthesis of this compound is a straightforward and efficient process, primarily achieved through the condensation of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This technical guide provides the fundamental knowledge required for the synthesis, characterization, and utilization of this important heterocyclic building block in the field of drug discovery and development. The provided mechanism, experimental protocol, and comparative data serve as a valuable resource for researchers in organic and medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the essential starting materials, outlines established experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Core Starting Materials
The synthesis of this compound predominantly relies on the cyclocondensation reaction between a substituted hydrazine and a versatile three-carbon synthon. The selection of these precursors is critical for achieving high yields and purity of the final product.
The most crucial starting material for introducing the benzyl group at the N1 position of the pyrazole ring is benzylhydrazine or its salts, such as benzylhydrazine dihydrochloride.[1] The other key reactant is typically an acrylic acid derivative that provides the carbon backbone for the pyrazole ring and incorporates the necessary amino and ethyl carboxylate functionalities.
Two primary classes of acrylic acid derivatives have been successfully employed for this synthesis:
-
Ethyl 2-cyano-3-ethoxyacrylate: Also known as ethyl (ethoxymethylene)cyanoacetate, this is a widely used and commercially available starting material.[2][3][4][5] Its reaction with hydrazines is a common method for constructing the 5-aminopyrazole-4-carboxylate scaffold.
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate: This dithioacetal derivative serves as a valuable alternative to the ethoxyacrylate.[6][7][8][9]
The general synthetic approach involves the reaction of benzylhydrazine with one of these acrylic acid derivatives, leading to the formation of the desired pyrazole ring system. The reaction mechanism typically proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of either ethanol or methanethiol.
Synthesis Routes and Experimental Protocols
The primary and most direct route to this compound involves the reaction of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.
Primary Synthetic Pathway
Caption: Primary synthesis of this compound.
Experimental Protocol: Synthesis from Benzylhydrazine and Ethyl (ethoxymethylene)cyanoacetate
This protocol is adapted from analogous syntheses of similar pyrazole derivatives.[4][5]
Materials:
-
Benzylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol
Procedure:
-
Dissolve benzylhydrazine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the mixture can be poured into ice water to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of related 5-aminopyrazole-4-carboxylates, which can be adapted for the target molecule.
| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Reference |
| Phenylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Reflux, 6-14 hours | 44% | [4] |
| 2-Hydrazinopyridine | Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Reflux, 2.5 hours | - | [5] |
| 4-Methylbenzenesulfonohydrazide | (E)-ethyl 2-cyano-3-ethoxyacrylate | Ethanol | Reflux, 16 hours | 60-96% | [2] |
Alternative Synthetic Approaches
While the direct condensation of benzylhydrazine and an acrylate derivative is the most common method, other strategies for pyrazole synthesis can be considered. These often involve multi-component reactions.
Multi-component Synthesis Workflow
Caption: Generalized multi-component workflow for pyrazole synthesis.
Multi-component reactions, often involving an aldehyde, a source of active methylene such as malononitrile or ethyl acetoacetate, and a hydrazine, provide a convergent and efficient route to highly substituted pyrazoles.[10] While not directly reported for the title compound, this approach offers a viable alternative for library synthesis and exploring structural diversity.
Conclusion
The synthesis of this compound is a well-established process primarily relying on the condensation of benzylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This method is robust, scalable, and utilizes readily available starting materials. The provided protocols and quantitative data serve as a solid foundation for researchers and professionals in the field of drug discovery and development to produce this valuable synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical and Chemical Landscape of Substituted Aminopyrazoles: A Technical Guide for Drug Discovery
An in-depth exploration of the core physical and chemical characteristics of substituted aminopyrazoles, offering a critical resource for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their synthesis, characterization, and the signaling pathways they modulate, supported by detailed experimental protocols and data.
Substituted aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They form the core scaffold of numerous drugs and clinical candidates, acting as potent inhibitors of various protein kinases. Understanding their physicochemical properties is paramount for optimizing their drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful drug development.
Physicochemical Characteristics
The physicochemical properties of substituted aminopyrazoles are heavily influenced by the nature and position of their substituents. These properties govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters are summarized below for representative aminopyrazole-containing compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Aqueous Solubility |
| 3-Aminopyrazole | C₃H₅N₃ | 83.09 | 34-37[1][2] | 218 (at 122 mmHg)[1] | 15.28 (predicted)[1] | Very soluble[3] |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 161–164 | Not available | Not available | Practically insoluble |
| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.15 | Not available | Not available | Not available | 1.9 mg/L (pH 5), 2.4 mg/L (pH 9) at 20°C[4][5] |
Table 1: Physicochemical Properties of Representative Aminopyrazole-Containing Compounds. This table provides a comparative overview of key physical and chemical data for the parent 3-aminopyrazole and two prominent drugs, Celecoxib and Fipronil, which feature a substituted pyrazole core.
Spectroscopic Characterization
The structural elucidation of substituted aminopyrazoles relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyrazole ring and the nature of the substituents. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic effects of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The N-H stretching vibrations of the amino group and the pyrazole ring, as well as vibrations associated with various substituents, provide valuable structural information.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
Synthesis and Characterization Workflow
The synthesis of substituted aminopyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. Subsequent characterization ensures the purity and structural integrity of the synthesized molecules.
Figure 1: General workflow for the synthesis and characterization of substituted aminopyrazoles.
A more specific example is the synthesis of the selective COX-2 inhibitor, Celecoxib.
Figure 2: Synthetic workflow for the preparation of Celecoxib.
Key Signaling Pathways Modulated by Substituted Aminopyrazoles
Substituted aminopyrazoles are renowned for their ability to inhibit protein kinases involved in various cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in numerous cancers. Certain aminopyrazole derivatives have been developed as potent FGFR inhibitors.
Figure 3: Inhibition of the FGFR signaling pathway by substituted aminopyrazoles.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Aminopyrazole-based compounds have been developed as effective JAK inhibitors.
Figure 4: Inhibition of the JAK/STAT signaling pathway by substituted aminopyrazoles.
Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is crucial for the development and maintenance of secondary lymphoid organs and B-cell maturation. Its aberrant activation is linked to certain lymphoid malignancies. N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK), a central component of this pathway.
Figure 5: Inhibition of the non-canonical NF-κB signaling pathway by substituted aminopyrazoles.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of substituted aminopyrazoles.
General Procedure for the Synthesis of 3-Substituted-5-Aminopyrazoles
A common method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired hydrazine derivative (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Determination of Melting Point
The melting point is a crucial physical property for the identification and purity assessment of a solid compound.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or a specific buffer) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
Spectroscopic Analysis Protocol (NMR)
NMR spectroscopy is essential for structural confirmation.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Standard acquisition parameters are used, and the number of scans is adjusted to obtain a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to elucidate the structure of the molecule.
This technical guide provides a foundational understanding of the physical and chemical characteristics of substituted aminopyrazoles. The presented data, protocols, and pathway diagrams serve as a valuable resource for scientists engaged in the design and development of novel aminopyrazole-based therapeutics. Further exploration into the structure-activity relationships (SAR) and structure-property relationships (SPR) will continue to drive the optimization of this important class of compounds.
References
exploring the reactivity of the amino group in 5-aminopyrazoles
An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles
Introduction
5-Aminopyrazoles are a cornerstone class of heterocyclic compounds, highly valued in organic synthesis and medicinal chemistry. Their structural framework is a key component in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2] The significance of this scaffold is largely due to the versatile reactivity of its functional groups, particularly the exocyclic amino group at the C-5 position. This guide provides a detailed exploration of the reactivity of this amino group, offering insights for researchers, scientists, and drug development professionals.
The 5-aminopyrazole core is a polyfunctional system possessing multiple nucleophilic centers: the endocyclic 'pyrrole-like' nitrogen (N-1), the exocyclic amino group (5-NH2), and the electron-rich carbon at the C-4 position.[3] This multiplicity of reactive sites presents both opportunities and challenges in regioselective synthesis, making a thorough understanding of the amino group's reactivity paramount for the strategic design of novel therapeutics.
Figure 1: Key nucleophilic sites of the 5-aminopyrazole scaffold.
Key Reactions Involving the 5-Amino Group
The reactivity of the 5-amino group is predominantly nucleophilic, readily participating in reactions with a wide range of electrophiles. This reactivity is central to the derivatization and construction of complex fused heterocyclic systems.
N-Acylation, N-Sulfonylation, and N-Alkylation
Direct functionalization of the amino group through acylation, sulfonylation, and alkylation is a fundamental strategy for modifying the properties of the pyrazole scaffold. These reactions typically proceed by treating the 5-aminopyrazole with corresponding acyl halides, sulfonyl chlorides, or alkyl halides.[4][5]
-
Acylation: Forms stable amide derivatives, often used to introduce new pharmacophores or to modulate the electronic properties of the molecule.[6]
-
Sulfonylation: Yields sulfonamides, a common functional group in many therapeutic agents.[7]
-
Alkylation: Introduces alkyl groups, which can alter lipophilicity and steric profile.[4][8]
Diazotization and Subsequent Transformations
The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite in an acidic medium.[7] These pyrazolyl-5-diazonium salts are versatile intermediates that can undergo various transformations:
-
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes.[9][10]
-
Intramolecular Cyclization: In substrates with a suitably positioned aryl group, the diazonium intermediate can undergo intramolecular azo coupling to yield fused tricyclic systems, such as pyrazolo[3,4-c]cinnolines.[9][11]
-
Cyclization with Active Methylene Compounds: Reaction with compounds containing active methylene groups can lead to the formation of fused pyrazolo[1,5-c]-as-triazine derivatives.[11]
Condensation and Cyclization to Fused Heterocycles
Perhaps the most significant application of 5-aminopyrazoles in drug discovery is their use as synthons for building fused heterocyclic systems. The 5-amino group, often in concert with the N-1 ring nitrogen, acts as a bidentate nucleophile in condensation reactions with 1,3-dielectrophiles.
This strategy is extensively used to synthesize pyrazolo[3,4-d]pyrimidines , which are structural analogues and bioisosteres of purines.[12][13] This scaffold is present in numerous kinase inhibitors and other targeted therapies. The reaction typically involves condensing the 5-aminopyrazole with reagents like formamide, N,N-substituted amides (Vilsmeier reaction), or β-ketonitriles.[14][15][16]
Figure 2: Major reaction pathways of the 5-aminopyrazole amino group.
Influence on C-4 Ring Reactivity
The 5-amino group is a potent activating group, significantly increasing the electron density of the pyrazole ring, particularly at the C-4 position. This activation facilitates electrophilic substitution at C-4, a reaction that is otherwise difficult on an unsubstituted pyrazole ring. A notable example is the laccase-mediated C-4 arylation of 5-aminopyrazoles with catechols, which proceeds under mild conditions without the need for protecting the amino group.[4]
Quantitative Data Summary
The following tables summarize yields for representative reactions, demonstrating the efficiency of these transformations.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines
| Starting 5-Aminopyrazole | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazol-5-amine | PBr₃, DMF, then NH(SiMe₃)₂ | 60 °C, 1-2 h | 91% | [14] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | PBr₃, DMF, then NH(SiMe₃)₂ | 60 °C, 1-2 h | 85% | [14] |
| Methyl 5-aminopyrazole-4-carboxylate | Trimethyl orthoformate, Aniline | Microwave irradiation | High |[17] |
Table 2: Diazotization and Coupling/Cyclization Reactions
| Starting 5-Aminopyrazole Derivative | Reagent / Coupling Partner | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, Acetic Acid | Pyrazolo[3,4-c]cinnoline | 31% | [9][11] |
| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, H₂SO₄ then β-Naphthol | Azo Dye | 70% | [9][11] |
| 5-Amino-4-(3,4-dimethoxyphenyl) derivative | NaNO₂, H₂SO₄ then N,N-dimethylaniline | Azo Dye | 62% |[9][11] |
Table 3: C-4 Arylation of 5-Aminopyrazoles
| Starting 5-Aminopyrazole | Catechol Derivative | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amine | Benzene-1,2-diol | Laccase, O₂, pH 5 buffer | 94% | [4] |
| 1,3-Diphenyl-1H-pyrazol-5-amine | 4-Methylbenzene-1,2-diol | Laccase, O₂, pH 5 buffer | 81% | [4] |
| 3-(4-Chlorophenyl)-1-(p-tolyl)-1H-pyrazol-5-amine| Benzene-1,2-diol | Laccase, O₂, pH 5 buffer | 59% |[4] |
Experimental Protocols
Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine[14][15]
This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine via a Vilsmeier reaction followed by heterocyclization.
Figure 3: Workflow for one-flask pyrazolo[3,4-d]pyrimidine synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-diphenyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the solution to 0-5 °C in an ice bath. Add phosphorus tribromide (PBr₃, 3.0 equiv) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60 °C. Stir at this temperature for 1.0 to 2.0 hours. Monitor the reaction progress by TLC.
-
Heterocyclization: Cool the mixture to room temperature and add hexamethyldisilazane (HMDS, 3.0 equiv).
-
Final Reaction: Heat the mixture again to 60 °C and stir for an additional 2.0 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Laccase-Mediated C-4 Arylation of a 5-Aminopyrazole[4]
This protocol describes an environmentally friendly, enzyme-catalyzed C-H functionalization at the C-4 position.
-
Reaction Mixture: In a flask, dissolve the 5-aminopyrazole derivative (1.0 equiv) and the catechol derivative (1.2 equiv) in a pH 5 acetate buffer solution.
-
Enzyme Addition: Add the laccase enzyme (e.g., Novozym 51003) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature under an oxygen atmosphere (an O₂ balloon is sufficient) for 24-48 hours.
-
Extraction: After the reaction is complete (monitored by TLC), extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the residue by column chromatography to yield the C-4 arylated product.
Application in Drug Development
The derivatives synthesized through these reactions are of immense interest in drug development. For instance, pyrazolo[3,4-d]pyrimidines often function as ATP-competitive kinase inhibitors. They mimic the purine core of ATP and bind to the kinase's active site, blocking the downstream signaling pathway that contributes to disease progression, such as tumor growth or inflammation.[18]
Figure 4: Inhibition of a kinase signaling pathway by a pyrazole derivative.
This understanding of the reactivity of 5-aminopyrazoles allows medicinal chemists to rationally design and synthesize focused libraries of compounds, accelerating the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 9. ovid.com [ovid.com]
- 10. TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a member of the biologically significant 5-aminopyrazole class of compounds. While direct experimental and computational data for this specific molecule is limited in publicly available literature, this document extrapolates from extensive research on its close analogs to present a detailed understanding of its structural, electronic, and potential biological properties. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.
The 5-aminopyrazole core is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Understanding the theoretical underpinnings of these molecules is crucial for rational drug design and optimization.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound combines the key pharmacophoric features of the 5-aminopyrazole ring with a flexible benzyl substituent at the N1 position and an ethyl carboxylate group at C4. These features are expected to influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
While specific crystallographic data for the title compound is not available, studies on analogous compounds such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate provide valuable insights into the expected structural characteristics.[3][4]
Table 1: Comparison of Physicochemical Properties of Related Pyrazole Derivatives
| Property | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[5] | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[6] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | C₇H₁₁N₃O₂ |
| Molecular Weight | 231.25 g/mol | 169.18 g/mol |
| Melting Point | Not available | 96-100 °C |
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound. Key methodologies employed in the study of related pyrazole derivatives include Density Functional Theory (DFT) and molecular docking.
DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazole derivatives, DFT studies have been used to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
-
Calculate Vibrational Frequencies: Predict infrared and Raman spectra to aid in experimental characterization.
-
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.
-
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Experimental Protocol: A General DFT Workflow
A typical DFT study on a pyrazole derivative would involve the following steps:
-
Structure Building: The 3D structure of the molecule is built using software like GaussView or Avogadro.
-
Geometry Optimization: The structure is optimized to its lowest energy state using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculations: FMOs, MEP, and other electronic properties are calculated on the optimized geometry.
Caption: General workflow for DFT analysis of pyrazole derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential mechanism of action and for structure-based drug design. For pyrazole derivatives, which are known to inhibit various enzymes, molecular docking can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.
Experimental Protocol: A General Molecular Docking Workflow
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand structure is optimized.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample different conformations and orientations of the ligand within the active site and score them based on a scoring function.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. This protocol is adapted from established methods for the synthesis of structurally similar 5-aminopyrazole derivatives.
Experimental Protocol
The synthesis of this compound is typically achieved through the condensation reaction of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring.
Materials:
-
Benzylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol (absolute)
-
Ice water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water. A solid precipitate of this compound should form.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with cold water and then recrystallize it from ethanol to obtain the purified product.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of a related compound, which can be used as a reference for the synthesis of this compound.
| Parameter | Value (for a related synthesis[1]) |
| Reactants | |
| Phenylhydrazine | 31.9 g |
| Ethyl (ethoxymethylene)cyanoacetate | 50.0 g |
| Solvent | |
| Ethanol | 500 ml |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 6 hours (initial), plus 8 hours (additional) |
| Product | |
| Yield | 38.0 g (44%) |
| Melting Point | 101-103 °C |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. As with any synthetic compound intended for pharmaceutical use, rigorous characterization is essential to confirm its identity, purity, and stability. This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of this compound using various instrumental techniques.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the full characterization of this compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.
-
Elemental Analysis: To confirm the elemental composition.
The following sections provide detailed protocols and expected data for each of these techniques. The data presented is based on closely related analogs and serves as a representative guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl (-CH₃) | ~1.3 | Triplet | ~7.1 |
| Ethyl (-CH₂) | ~4.2 | Quartet | ~7.1 |
| Benzyl (-CH₂) | ~5.3 | Singlet | - |
| Amino (-NH₂) | ~5.8 | Broad Singlet | - |
| Pyrazole (C3-H) | ~7.8 | Singlet | - |
| Phenyl (aromatic) | ~7.2-7.4 | Multiplet | - |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂) | ~60 |
| Benzyl (-CH₂) | ~55 |
| Pyrazole (C4) | ~98 |
| Phenyl (aromatic) | ~127-137 |
| Pyrazole (C5) | ~150 |
| Pyrazole (C3) | ~155 |
| Ester (C=O) | ~165 |
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrometry Data
Molecular Formula: C₁₃H₁₅N₃O₂ Molecular Weight: 245.28 g/mol
| Technique | Ion | m/z (expected) |
| Electrospray Ionization (ESI) | [M+H]⁺ | 246.12 |
| Electron Ionization (EI) | M⁺ | 245 |
Expected Fragmentation: The primary fragmentation in EI-MS is expected to involve the loss of the ethyl ester group and cleavage of the benzyl group. A prominent fragment would be observed at m/z 91, corresponding to the benzyl cation.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer with ESI or EI ionization source.
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
-
For LC-MS, inject the sample onto an appropriate HPLC column.
Data Acquisition:
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
If desired, perform fragmentation analysis (MS/MS) on the parent ion to obtain further structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected FT-IR Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amino) | Stretching | 3400-3300 (two bands) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (ester) | Stretching | ~1700 |
| C=N, C=C (pyrazole, phenyl) | Stretching | 1600-1450 |
| C-O (ester) | Stretching | 1250-1100 |
Experimental Protocol: FT-IR Spectroscopy
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain a transmittance or absorbance plot.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and can also be used for quantification.
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Sample Preparation:
-
Accurately weigh a small amount of the sample (~1 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., mobile phase) to a final concentration of ~0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Acquisition and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient method.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the compound by determining the area percentage of the main peak relative to the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to confirm the empirical formula.
Theoretical vs. Expected Elemental Composition
Molecular Formula: C₁₃H₁₅N₃O₂
| Element | Theoretical (%) |
| Carbon (C) | 63.66 |
| Hydrogen (H) | 6.16 |
| Nitrogen (N) | 17.13 |
Experimental Protocol: Elemental Analysis
Instrumentation: An elemental analyzer.
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure sample (~2-3 mg).
-
The sample is combusted in a high-temperature furnace.
Data Analysis:
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The instrument's software calculates the percentage of each element.
-
The experimental values should be within ±0.4% of the theoretical values.
Visualizations
Analytical Workflow
Caption: Overall analytical workflow for the characterization of the target compound.
Logic of Spectroscopic Analysis
Caption: Logical relationship of spectroscopic methods for identity confirmation.
Application Note: HPLC Analysis for Purity Determination of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described method provides excellent separation, specificity, and precision, making it suitable for quality control and routine analysis in research and drug development settings.
Introduction
This compound is a member of the 5-aminopyrazole class of heterocyclic compounds. This structural motif is a crucial building block in medicinal chemistry for the development of various therapeutic agents. Given its role as a pharmaceutical intermediate, ensuring the purity and quality of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture.[1] This document provides a detailed isocratic RP-HPLC method developed for the express purpose of determining the purity of this compound and separating it from potential process-related impurities.
Experimental Protocol
2.1 Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Solvents: HPLC-grade Methanol and Water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (>99.5% purity).
-
Sample: Test batch of this compound.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[3]
2.2 Chromatographic Conditions
The chromatographic conditions were optimized to achieve a good resolution and well-defined peak shape for the main analyte.[2]
| Parameter | Condition |
| Mobile Phase | Methanol : Water (with 0.1% Formic Acid) (70:30, v/v) |
| Column | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.3 Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, 700 mL of HPLC-grade Methanol was mixed with 300 mL of HPLC-grade Water. 1.0 mL of Formic acid was added, and the solution was thoroughly mixed and degassed by sonication.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2] This serves as the stock solution.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare a 100 mL solution in the same manner as the standard solution. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1][3]
2.4 System Suitability
Before commencing sample analysis, the chromatographic system's performance is verified through system suitability testing (SST).[4] The standard solution is injected five times, and the following parameters are evaluated to ensure the system is operating correctly.[5][6][7]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time |
Results and Discussion
The developed HPLC method successfully separated the main peak of this compound from other impurities. The retention time for the main analyte was observed to be approximately 5.8 minutes under the specified conditions. The peak shape was symmetrical, with a tailing factor well within the acceptable limit.
3.1 Quantitative Data
The purity of the sample is calculated based on the area percent of all the peaks in the chromatogram. The following table presents representative data from the analysis of a sample batch.
| Component | Retention Time (min) | Peak Area | Purity (%) |
| Impurity 1 | 3.2 | 15,400 | 0.25 |
| Analyte | 5.8 | 6,125,000 | 99.65 |
| Impurity 2 | 8.1 | 6,150 | 0.10 |
Purity (%) is calculated as: (Peak Area of Analyte / Total Peak Area) x 100
3.2 Workflow Diagram
The logical workflow for the HPLC purity analysis is illustrated in the diagram below. This process ensures that each step, from preparation to final reporting, is conducted in a systematic and reproducible manner.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method described in this application note is specific, precise, and reliable for the purity determination of this compound. The simple isocratic mobile phase, combined with a standard C18 column, allows for a short analysis time and robust performance, making it an ideal tool for quality control in both academic and industrial laboratories. The method meets all typical system suitability requirements, ensuring the integrity of the analytical results.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. ijcpa.in [ijcpa.in]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
using ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a kinase inhibitor.
Disclaimer: Information regarding the direct use of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a kinase inhibitor is not currently available in the reviewed scientific literature. The following application notes and protocols are based on a structurally related class of compounds, specifically 5-amino-1H-pyrazole-4-carboxamide derivatives , which have been identified as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[1] The data and methodologies presented herein are for a representative compound from this class, designated as compound 10h , and are intended to serve as a comprehensive guide for researchers interested in the evaluation of similar pyrazole-based scaffolds as kinase inhibitors.
Introduction: Pyrazole Scaffolds as Kinase Inhibitors
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including kinase inhibition.[2] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.
The 5-amino-1H-pyrazole-4-carboxamide scaffold, in particular, has shown significant promise for the development of potent and selective kinase inhibitors.[1][2] These compounds can be functionalized at various positions to optimize their binding affinity, selectivity, and pharmacokinetic properties. The representative compound 10h is a covalent inhibitor that targets a cysteine residue in the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[1]
Data Presentation: Inhibitory Activity of Compound 10h
The inhibitory activity of the representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h, has been evaluated in both biochemical and cellular assays. The quantitative data are summarized in the tables below.
Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFRs [1]
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Signaling Pathway
Compound 10h acts as a pan-FGFR inhibitor, targeting the Fibroblast Growth Factor Receptor signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[3] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3][4][5]
Experimental Protocols
The following are detailed protocols for key experiments to characterize a pyrazole-based kinase inhibitor.
This protocol is for determining the IC₅₀ value of a test compound against a specific kinase in a 384-well format, suitable for high-throughput screening.[6]
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Known kinase inhibitor as a positive control (e.g., Futibatinib for FGFR)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Also, prepare DMSO-only (vehicle) and positive control solutions.
-
Assay Plate Preparation: Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the peptide substrate at their optimized final concentrations.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. Add ATP to initiate the reaction. For a "no kinase" control, add the reaction mixture without the enzyme to a set of wells.
-
Incubation: Gently mix the plate on a shaker and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This protocol is to determine the effect of the inhibitor on the proliferation of cancer cell lines.[7][8]
Materials:
-
Cancer cell line of interest (e.g., NCI-H520, SNU-16)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
CO₂ incubator
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data on a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for a biochemical kinase inhibition assay.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as an anticancer agent, based on the activities of structurally related pyrazole derivatives. Detailed protocols for its synthesis and evaluation of its cytotoxic effects are also presented to facilitate further research and development.
Introduction and Rationale
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Several pyrazole-containing compounds have been developed as commercial drugs, highlighting the therapeutic potential of this scaffold. In the realm of oncology, pyrazole derivatives have emerged as promising candidates for the development of novel anticancer agents.
Recent studies have demonstrated that derivatives of 5-aminopyrazole exhibit potent cytotoxic activity against various cancer cell lines. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, displaying nanomolar efficacy against lung and gastric cancer cells. This suggests that the 5-aminopyrazole core can serve as a crucial pharmacophore for interacting with key oncogenic targets.
While direct anticancer studies on this compound are not extensively reported in publicly available literature, its structural similarity to known anticancer pyrazoles makes it a compelling candidate for investigation. The presence of the benzyl group at the N1 position may influence its binding affinity and selectivity towards specific biological targets, potentially offering a unique pharmacological profile.
These application notes aim to provide a foundational framework for researchers to synthesize, characterize, and evaluate the anticancer potential of this compound.
Potential Mechanism of Action: Targeting FGFR Signaling
Based on the mechanism of action of analogous 5-amino-1H-pyrazole-4-carboxamide derivatives, a plausible anticancer mechanism for this compound is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant activation of FGFR signaling is a known driver in various cancers, promoting tumor cell proliferation, survival, angiogenesis, and migration.
The proposed mechanism involves the compound binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.
Below is a diagram illustrating the proposed inhibition of the FGFR signaling pathway by this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar aminopyrazole esters.
Materials:
-
Benzylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of benzylhydrazine (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (10 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (200 mL) with stirring.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain the purified compound.
-
Dry the final product under vacuum.
-
Characterize the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compound against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., NCI-H520, SNU-16, KATO III, HeLa, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound, dissolved in DMSO to prepare a stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration).
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The results of the in vitro anticancer activity screening should be summarized in a clear and organized manner. A tabular format is recommended for easy comparison of the cytotoxic effects of this compound across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| NCI-H520 | Lung | Enter Data | Enter Data |
| SNU-16 | Gastric | Enter Data | Enter Data |
| KATO III | Gastric | Enter Data | Enter Data |
| HeLa | Cervical | Enter Data | Enter Data |
| HT-29 | Colon | Enter Data | Enter Data |
IC50 values are to be determined from at least three independent experiments and expressed as mean ± standard deviation.
Experimental Workflow
The overall workflow for the synthesis and anticancer evaluation of this compound is depicted in the following diagram.
Application Notes and Protocols: Functionalization of the Amino Group of Ethyl 5-Aminopyrazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 5-amino group of ethyl 5-aminopyrazole-4-carboxylates. This versatile scaffold is a crucial building block in medicinal chemistry, and functionalization of its amino group opens avenues to a diverse range of compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1]
The protocols outlined below cover key transformations such as N-acylation, N-alkylation, urea and thiourea formation, reductive amination, and cyclocondensation reactions.
N-Acylation
N-acylation of the 5-amino group is a fundamental transformation that introduces an amide functionality. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
General Reaction Scheme:
Experimental Protocol: N-Benzoylation
This protocol describes the N-benzoylation of an aminopyrazole derivative, which can be adapted for ethyl 5-aminopyrazole-4-carboxylate.[2]
-
Reaction Setup: Suspend the ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6.0 eq) in a suitable solvent like tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Reagent: Cool the mixture to 0–5 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.2 eq) in THF.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water. The organic layer can then be further purified, for instance by recrystallization, to yield the N-benzoylated product.[2]
Experimental Protocol: N-Acetylation
This protocol is adapted from the acetylation of a related aminopyrazole and demonstrates the use of an anhydride.
-
Reaction Setup: Dissolve the ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) in a solvent such as dimethylformamide (DMF).
-
Addition of Reagent: Add acetic anhydride (1.0–1.5 eq) to the solution at room temperature. For catalyzed reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC or TLC.[3]
-
Work-up and Purification: Once the starting material is consumed, the product can be isolated by standard work-up procedures, which may include aqueous extraction and crystallization or chromatography.
Table 1: N-Acylation Reaction Data
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | DIEA | THF | 12 | 84.5 | [2] |
| Acetic anhydride | DMAP (cat.) | DMF | 1 | ~95:5 mixture of regioisomers | [3] |
Diagram 1: N-Acylation Experimental Workflow
Caption: Workflow for the N-acylation of ethyl 5-aminopyrazole-4-carboxylate.
N-Alkylation
N-alkylation introduces an alkyl group onto the 5-amino nitrogen. This is typically performed using an alkyl halide in the presence of a base. It is important to note that alkylation can also occur on the pyrazole ring nitrogens, so careful control of reaction conditions is necessary to favor N-alkylation of the amino group.
General Reaction Scheme:
Experimental Protocol: N-Benzylation
This is a general protocol for N-alkylation that can be adapted for the benzylation of the 5-amino group.
-
Reaction Setup: To a solution of ethyl 5-aminopyrazole-4-carboxylate (1.0 eq) in an anhydrous solvent such as acetone, add a base like potassium carbonate (K₂CO₃) (1.1 eq).[4]
-
Addition of Reagent: Stir the mixture for 15 minutes, then add benzyl bromide (1.0 eq).[4]
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours, monitoring for completion by TLC.[4]
-
Work-up and Purification: After the reaction is complete, evaporate the solvent. Take up the residue in ethyl acetate and wash with water. The organic layer is then dried, concentrated, and purified by column chromatography to yield the N-benzylated product.[4]
Table 2: Representative N-Alkylation Reaction Data
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetone | 2 | 74 (for a related system) | [4] |
Diagram 2: N-Alkylation Experimental Workflow
References
Application Note: Protocol for In Vitro Screening of Pyrazole-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes, including metabolism, cell cycle progression, differentiation, and survival.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of therapeutic development.[1][3] The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[2][3] Several FDA-approved drugs, such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor), feature a pyrazole core, underscoring the clinical success of this chemical motif.[4]
This document provides a comprehensive guide for the in vitro screening of novel pyrazole-based compounds. It includes detailed protocols for biochemical kinase assays, guidelines for data presentation and analysis, and visual workflows to aid researchers in the efficient identification and characterization of lead candidates.
Data Presentation: Inhibitory Potency
The primary goal of in vitro screening is to determine the potency of test compounds, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[5] Summarizing this data in a clear, tabular format is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.[3]
Table 1: Inhibitory Activity of Exemplar Pyrazole-Based Compounds Against Target Kinases
| Compound Reference | Target Kinase | IC50 (nM) | Assay Technology |
| Afuresertib | Akt1 | 0.08 (Kᵢ) | Biochemical Assay |
| Ruxolitinib | JAK1 | ~3 | Biochemical Assay |
| Ruxolitinib | JAK2 | ~3 | Biochemical Assay |
| Compound 6[2] | Aurora A | 160 | Biochemical Assay |
| Golidocitinib | JAK1 | Potent (sub-nM) | Biochemical Assay |
Table 2: Antiproliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines
| Compound Reference | Target Cell Line | Cancer Type | IC50 (µM) |
| Afuresertib | HCT116 | Colon | 0.95 |
| Compound 6[2] | HCT116 | Colon | 0.39 |
| Compound 6[2] | MCF-7 | Breast | 0.46 |
Experimental Protocols
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[6][7] Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used in high-throughput screening (HTS) due to their sensitivity, robustness, and simple mix-and-read format.[1][8] The following is a representative protocol using a generic luminescence-based ADP detection technology (e.g., ADP-Glo™).
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of a pyrazole-based test compound against a specific protein kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), high purity
-
Pyrazole-based test compounds, dissolved in 100% DMSO
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]
-
Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation (Dose-Response):
-
Prepare a 10-point serial dilution series of the test compounds in 100% DMSO. A 1:3 dilution series starting from a high concentration (e.g., 1 mM) is recommended.[1]
-
Prepare a "no inhibitor" control (vehicle control) containing only DMSO.
-
Prepare a "no enzyme" control to determine the background signal.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted test compound, DMSO vehicle control, or a positive control inhibitor to the appropriate wells.[3]
-
Prepare a kinase enzyme solution in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8]
-
Add 10 µL of the kinase solution to all assay wells except the "no enzyme" control.[3]
-
Gently mix and incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.[3][8]
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing ATP and the specific substrate in Kinase Reaction Buffer. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3][5]
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture to each well.[3]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure product formation remains within the linear range of the assay.[1]
-
-
Signal Detection (ADP Quantification):
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent) as per the manufacturer's instructions (typically 10-20 µL).[1][5]
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP back to ATP and produce a luminescent signal (typically 20-40 µL).[1]
-
Incubate for another 30 minutes at room temperature to allow the signal to stabilize.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average signal from the "no enzyme" negative control wells from all other readings.[5]
-
Normalization: Normalize the data by setting the average signal from the DMSO-only wells (100% kinase activity) to 100% and the background-subtracted negative control to 0%.[5]
-
Dose-Response Curve Fitting: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the IC50 value.[5] This can be performed using software such as GraphPad Prism.
Visualizations
Signaling Pathway
Caption: Figure 1: A diagram of the JAK-STAT pathway, a common target for pyrazole-based inhibitors.
Experimental Workflow
Caption: Figure 2: The sequential workflow for a typical in vitro kinase inhibitor screening assay.
Data Analysis Logic
Caption: Figure 3: A flowchart illustrating the logical progression from raw data to the final IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols for the Derivatization of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a key scaffold in medicinal chemistry, to facilitate Structure-Activity Relationship (SAR) studies. The protocols detailed below focus on the modification of the 5-amino and 4-carboxylate functional groups to generate a library of analogs for biological evaluation.
Introduction to SAR Studies and the Pyrazole Scaffold
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for efficacy and selectivity. This iterative process guides the optimization of lead compounds into clinical candidates with improved potency, reduced toxicity, and favorable pharmacokinetic properties.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] 5-aminopyrazole derivatives, in particular, have garnered significant attention due to their versatile biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The derivatization of this compound at its reactive sites—the 5-amino group and the 4-ester functionality—offers a rich avenue for exploring the SAR of this promising scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a diverse set of derivatives from the parent compound, this compound.
Protocol 1: N-Acylation of the 5-Amino Group
This protocol describes the synthesis of a library of 5-amido-1-benzyl-1H-pyrazole-4-carboxylate derivatives through the acylation of the 5-amino group with various acyl chlorides.
Materials:
-
This compound
-
Acyl chlorides (e.g., acetyl chloride, benzoyl chloride, substituted benzoyl chlorides)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Amidation of the 4-Carboxylate Group
This protocol outlines the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives. This two-step process involves the hydrolysis of the ethyl ester followed by amidation.
Step 2a: Hydrolysis of the Ethyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate. This intermediate is often used in the next step without further purification.
Step 2b: Amide Coupling
Materials:
-
5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid (from Step 2a)
-
Primary or secondary amines (e.g., aniline, benzylamine, piperidine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) from Step 2a in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the final amide derivative.
-
Characterization: Characterize the purified compound using spectroscopic techniques.
Data Presentation: SAR of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] These data highlight the initial SAR for this scaffold.
| Compound ID | R¹ | R² | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR2 V564F IC₅₀ (nM) |
| 1 | H | H | >10000 | >10000 | >10000 | >10000 |
| 2 | Cl | H | 150 | 120 | 250 | 180 |
| 3 | F | H | 98 | 85 | 150 | 110 |
| 4 | CH₃ | H | 210 | 190 | 320 | 250 |
| 5 | H | Cl | 180 | 160 | 280 | 210 |
| 6 | H | F | 120 | 100 | 180 | 140 |
| 7 | Cl | Cl | 80 | 70 | 120 | 90 |
| 8 (10h in source) | Cl | Acryloyl | 46 | 41 | 99 | 62 |
Data extracted from a study on pan-FGFR covalent inhibitors.[3] R¹ and R² refer to substituents on a phenyl-acrylamide moiety attached to the 5-amino group.
Visualization of Experimental Workflow and Signaling Pathway
SAR Study Workflow
Caption: Workflow for SAR studies of this compound.
Inhibited Signaling Pathway: FGFR
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This molecule serves as a key intermediate in the synthesis of a wide array of derivatives exhibiting promising pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the amino and carboxylate groups at positions 5 and 4, respectively, provides convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document provides an overview of its applications, quantitative data on the biological activity of its derivatives, and detailed experimental protocols for its synthesis and evaluation.
Synthetic Applications
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The general synthetic approach involves the cyclocondensation of a benzylhydrazine derivative with a suitable three-carbon synthon.
General Synthesis Workflow
Caption: General synthetic workflow for producing bioactive derivatives from this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone for the development of various therapeutic agents. Its derivatives have been extensively explored for their potential in treating a range of diseases.
Anti-inflammatory and Analgesic Agents
Derivatives of ethyl 5-amino-1-pyrazole-4-carboxylate have demonstrated significant anti-inflammatory and analgesic activities. These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Quantitative Data for Anti-inflammatory Activity of a Derivative Series
The following table summarizes the in vivo anti-inflammatory activity of a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives in a carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Ulcerogenic Index |
| 3a | 25 | 68.2 | 1.12 |
| 3c | 25 | 65.9 | 0.90 |
| 3d | 25 | 63.6 | 1.05 |
| Diclofenac Sodium | 25 | 72.7 | 3.10 |
Data from a study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, close analogs of the topic compound.[1]
Anticancer Agents
The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. Derivatives of this compound have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs).
Quantitative Data for Anticancer Activity of a Derivative Series
The following table presents the in vitro inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) against various cancer cell lines and FGFR kinases.[2]
| Target | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
| NCI-H520 (Lung Cancer) | 19 |
| SNU-16 (Gastric Cancer) | 59 |
| KATO III (Gastric Cancer) | 73 |
Data for a 5-amino-1H-pyrazole-4-carboxamide derivative, highlighting the potential of the core scaffold in oncology.[2]
Signaling Pathway Inhibition
Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.
Experimental Protocols
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes a general method for the synthesis of a closely related analogue, which can be adapted for the benzyl derivative by substituting phenylhydrazine with benzylhydrazine.
Materials:
-
Phenylhydrazine (or Benzylhydrazine)
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol
-
Ice water
Procedure: [3]
-
Dissolve phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 ml of ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 6 hours.
-
Allow the mixture to stand at room temperature for approximately 48 hours.
-
Reflux the mixture for an additional 8 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration.
-
Recrystallize the solid from ethanol to afford pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is for evaluating the anti-inflammatory activity of pyrazole derivatives.
Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Wistar rats
-
Test compound (pyrazole derivative)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Vehicle (e.g., 1% carboxymethylcellulose)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
Administer the test compound or vehicle orally to the respective groups.
-
After a specific period (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Kinase Inhibition Assay (FGFR)
This protocol outlines a general method for assessing the inhibitory activity of pyrazole derivatives against FGFR kinases.
Materials:
-
Recombinant human FGFR kinase
-
Peptide substrate
-
ATP
-
Test compound (pyrazole derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the assay buffer, the test compound, and the FGFR kinase.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Conclusion
This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The synthetic accessibility of this scaffold and the significant biological activities of its derivatives make it an attractive starting point for the design and development of novel therapeutic agents for a variety of diseases, including inflammatory disorders and cancer. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in benzylhydrazine or ethyl (ethoxymethylene)cyanoacetate can lead to side reactions, reducing the formation of the desired product.
-
Solution: Ensure the purity of your starting materials. Benzylhydrazine can degrade over time and should be handled under an inert atmosphere if possible. Use freshly distilled or commercially available high-purity reagents.
-
-
Reaction Conditions: Suboptimal reaction temperature, time, or solvent can significantly impact the yield.
-
Solution: Systematically optimize the reaction conditions. Refluxing in ethanol is a common procedure. You can explore a range of temperatures (e.g., from room temperature to the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A water/ethanol solvent mixture has been shown to improve yields in similar pyrazole syntheses.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress by TLC. If starting materials are still present after the initial reaction time, consider extending the reflux period.
-
-
Side Reactions: The formation of isomeric pyrazoles or other byproducts can consume the starting materials. The reaction between a hydrazine and an unsymmetrical β-dicarbonyl compound can potentially lead to two different pyrazole products.
-
Solution: While the reaction of benzylhydrazine with ethyl (ethoxymethylene)cyanoacetate is generally regioselective for the desired 5-amino isomer, reaction conditions can influence this. Using a suitable catalyst may enhance the regioselectivity and overall yield.
-
Q2: I am observing a significant amount of impurities in my crude product. What are they and how can I remove them?
A2: Common impurities include unreacted starting materials, the isomeric pyrazole (ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate), and byproducts from the decomposition of benzylhydrazine.
-
Identification: Use techniques like NMR spectroscopy and mass spectrometry to identify the structure of the main impurities.
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is a frequently used solvent for recrystallization of aminopyrazole derivatives. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A solvent system such as a gradient of hexane/ethyl acetate is often effective.
-
Q3: The color of my reaction mixture is very dark. Is this normal and will it affect my product?
A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material. While a dark color does not necessarily mean the reaction has failed, it can indicate the presence of impurities that will need to be removed during workup and purification. Using high-purity starting materials can help minimize the formation of these colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the cyclocondensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.
Q2: Can I use a catalyst to improve the reaction?
A2: Yes, the use of a catalyst can improve the reaction rate and yield. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed. For similar pyrazole syntheses, various catalysts including piperidine and novel nanocatalysts have been shown to be effective.[2]
Q3: What is the expected yield for this synthesis?
A3: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. Reported yields for analogous pyrazole syntheses range from moderate to excellent (40% to over 90%). Optimization of the reaction parameters is key to achieving a high yield.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of pyrazole synthesis, based on data from analogous reactions. This information can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 6-12 | Moderate to High |
| Methanol | Reflux | 6-12 | Moderate to High |
| Water/Ethanol (1:1) | 55 | 0.25 | ~93[1] |
| Toluene | 80 | 8 | Good |
| Acetic Acid | Reflux | 4-8 | Variable |
Table 2: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 12 | Moderate |
| Piperidine (5 mol%) | Water | Room Temp | 0.33 | 85-93[2] |
| LDH@PTRMS@DCMBA@CuI | Water/Ethanol | 55 | 0.25 | ~93[1] |
| Taurine | Water | 80 | 2 | 85-92[2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
This protocol is adapted from procedures for similar pyrazole syntheses.
Materials:
-
Benzylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Synthetic pathway for the target molecule.
References
Technical Support Center: Purification of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials (benzylhydrazine and ethyl ethoxymethylenecyanoacetate), the undesired regioisomer (ethyl 5-amino-2-benzyl-2H-pyrazole-4-carboxylate), and potential side-products like N-acetylated aminopyrazoles if acetic acid is used as a solvent at elevated temperatures. In some cases, uncyclized hydrazone intermediates may also be present.
Q2: How can I minimize the formation of the undesired regioisomer?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis with substituted hydrazines.[1] The ratio of the desired 1-benzyl isomer to the 2-benzyl isomer is highly dependent on reaction conditions. To favor the formation of the desired this compound, it is generally recommended to perform the reaction under neutral or slightly acidic conditions.[2] Optimization of the solvent and temperature can also significantly influence the regioselectivity.[1]
Q3: My purified product is a colored oil instead of a solid. What could be the issue?
A3: The presence of colored impurities can result in an oily product. These impurities may arise from the degradation of benzylhydrazine, which can be sensitive to air and light. Ensuring the purity of the starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these impurities. If an oil is obtained after solvent removal, attempting to triturate the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate may induce crystallization.
Q4: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
A4: If an impurity is difficult to separate by standard silica gel chromatography, consider the following:
-
Change the solvent system: A different eluent system with varying polarity or solvent composition may improve separation.
-
Use a different stationary phase: Consider using a different type of chromatography, such as reverse-phase chromatography.
-
Recrystallization: If the impurity has a different solubility profile than your product, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-base extraction: Since the product has a basic amino group, an acid-base extraction could potentially be used to separate it from non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield of Crystalline Product After Initial Precipitation
| Possible Cause | Troubleshooting Steps |
| Incomplete Precipitation | After pouring the reaction mixture into ice water, stir for an extended period (1-2 hours) to ensure complete precipitation. |
| Product is Soluble in the Aqueous Mixture | If the product has some water solubility, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product. |
| Formation of Soluble Side Products | Analyze the mother liquor by TLC or LC-MS to identify if a significant amount of product remains or if soluble side products have formed. |
Issue 2: Presence of the Undesired Regioisomer
| Possible Cause | Troubleshooting Steps |
| Non-optimal Reaction Conditions | Carefully control the reaction pH. Neutral or slightly acidic conditions (e.g., using a catalytic amount of acetic acid in a neutral solvent like ethanol) are reported to favor the 1-substituted isomer.[2] |
| Difficult Separation of Isomers | Recrystallization can sometimes selectively crystallize one isomer. Experiment with different solvents. Column chromatography with a shallow solvent gradient may be necessary for separation. |
Issue 3: Product Contamination with Starting Materials
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC to ensure all starting materials have been consumed before workup. |
| Inefficient Removal During Workup | Benzylhydrazine can be removed by an acidic wash during the extraction process. Unreacted ethyl ethoxymethylenecyanoacetate can often be removed by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is a general guideline and may require optimization based on experimental observations.
Synthesis:
-
In a round-bottom flask, dissolve benzylhydrazine (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).
-
Add ethyl ethoxymethylenecyanoacetate (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.
Purification by Recrystallization:
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography for Isomer Separation
If recrystallization is ineffective in separating the regioisomers, column chromatography can be employed.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aminopyrazole Derivatives
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | Commonly used for recrystallization of aminopyrazoles.[3] |
| Ethanol/Water | Polar Protic | A good mixed-solvent system for inducing crystallization. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Can be effective for compounds with intermediate polarity. |
| Toluene | Non-polar | May be suitable for less polar pyrazole derivatives. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing the presence of regioisomers.
References
common side reactions in the synthesis of 5-aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 5-aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-aminopyrazoles?
A1: The most prevalent methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials for this reaction are:
-
β-Ketonitriles: These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently undergoes cyclization to yield the 5-aminopyrazole.[1][2]
-
3-Alkoxyacrylonitriles or other β-substituted acrylonitriles: These substrates also react with hydrazines to form the pyrazole ring.
Q2: What is the most common side reaction in the synthesis of 5-aminopyrazoles?
A2: The most significant and common side reaction is the formation of a regioisomeric mixture of N-substituted 3-aminopyrazoles and the desired 5-aminopyrazoles.[1] This issue arises when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), as the two nitrogen atoms of the hydrazine possess different nucleophilicity, leading to two distinct cyclization pathways.[1]
Q3: What are other potential side products I should be aware of?
A3: Besides the undesired regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at elevated temperatures, the desired 5-aminopyrazole can react with the solvent to form an N-acetylated amide byproduct.[1]
-
Pyrazolo[1,5-a]pyrimidines: 5-Aminopyrazoles are effective binucleophiles and can undergo further reaction with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems.[1][3]
Q4: How can I confirm the regiochemistry of my synthesized aminopyrazole?
A4: Unambiguous determination of the correct isomer is critical. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced 2D NMR techniques are often necessary to definitively establish the regiochemistry. Techniques such as 1H-15N HMBC can be particularly powerful for confirming the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most frequent challenge when working with substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be manipulated to favor one product over the other by leveraging kinetic versus thermodynamic control.
Root Cause Analysis and Solutions:
The formation of the two regioisomers is governed by the initial nucleophilic attack of either the substituted or unsubstituted nitrogen of the hydrazine on the electrophilic carbon of the starting material.
-
Kinetic Control (Favors 3-Aminopyrazole): At lower temperatures and under basic conditions, the reaction is typically under kinetic control. The more nucleophilic, substituted nitrogen of an alkylhydrazine attacks faster, leading to the 3-aminopyrazole as the major product.
-
Thermodynamic Control (Favors 5-Aminopyrazole): At higher temperatures and under neutral or acidic conditions, the reaction is under thermodynamic control. The initial adducts are in equilibrium, and the reaction proceeds through the more stable intermediate, which leads to the thermodynamically favored 5-aminopyrazole.
Solutions:
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control):
-
Conditions: Heat the reaction mixture to reflux (e.g., in toluene at ~110°C) in the presence of a catalytic amount of acid (e.g., glacial acetic acid).[1]
-
Microwave Chemistry: Employing a microwave reactor at elevated temperatures (120-140°C) can often drive the reaction to the thermodynamic product in a shorter time frame (10-30 minutes).[1]
-
-
To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control):
-
Conditions: Perform the reaction at a low temperature (e.g., 0°C) in the presence of a strong base like sodium ethoxide in anhydrous ethanol.[1] It is crucial to work under an inert atmosphere to prevent moisture from quenching the base.
-
Table 1: Effect of Reaction Conditions on the Regioselectivity of Aminopyrazole Synthesis
| Hydrazine Reactant | Starting Material | Conditions | Ratio (5-amino : 3-amino) | Predominant Product |
| Phenylhydrazine | 3-Methoxyacrylonitrile | Toluene, Acetic Acid (cat.), Microwave | 90 : 10 | 5-Aminopyrazole |
| Phenylhydrazine | 3-Methoxyacrylonitrile | Ethanol, Sodium Ethoxide, Microwave | 15 : 85 | 3-Aminopyrazole |
| 3-Bromophenylhydrazine | 3-Methoxyacrylonitrile | Toluene, Acetic Acid (cat.), Microwave | High selectivity for 5-amino | 5-Aminopyrazole |
| 3-Bromophenylhydrazine | 3-Methoxyacrylonitrile | Ethanol, Sodium Ethoxide, Microwave | High selectivity for 3-amino | 3-Aminopyrazole |
Issue 2: The reaction is sluggish or incomplete, resulting in the isolation of uncyclized intermediates.
Root Cause Analysis and Solutions:
This issue often arises from insufficient reactivity of the starting materials or suboptimal reaction conditions that do not favor the final cyclization step.
Solutions:
-
Increase Temperature: Many cyclization reactions require heat to overcome the activation energy barrier. Refluxing the reaction mixture is a common strategy.
-
Catalyst Addition: The addition of a catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl group, making it more electrophilic and facilitating the initial hydrazone formation.
-
Microwave Irradiation: As mentioned previously, microwave synthesis can significantly reduce reaction times and drive reactions to completion by efficiently heating the polar reactants.
-
Purity of Starting Materials: Ensure that the starting β-ketonitrile or other electrophile is pure, as impurities can inhibit the reaction.
Issue 3: I am observing the formation of a fused pyrazolo[1,5-a]pyrimidine byproduct.
Root Cause Analysis and Solutions:
The 5-aminopyrazole product itself can act as a nucleophile. The exocyclic amino group and the N1 nitrogen of the pyrazole ring can react with another molecule of a suitable electrophile present in the reaction mixture, leading to the formation of a fused pyrimidine ring. This is more likely to occur under harsh reaction conditions or with prolonged reaction times.
Solutions:
-
Control Stoichiometry: Use a slight excess of the hydrazine reagent to ensure the complete consumption of the β-dicarbonyl or related starting material.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged heating after the initial 5-aminopyrazole formation is complete, as monitored by TLC or LC-MS.
-
Purification of the 5-Aminopyrazole: If the subsequent reaction is desired, it is often best to first isolate and purify the 5-aminopyrazole before reacting it with a second electrophile under controlled conditions.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)
This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazoles under thermodynamic control.
Materials:
-
β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Toluene (to make a 0.2 M solution)
-
Glacial acetic acid (0.1 eq)
Procedure:
-
To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.
-
Add the catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)
This protocol is adapted from a general procedure for the synthesis of 3-aminopyrazoles under kinetic control.
Materials:
-
3-Alkoxyacrylonitrile (1.0 eq)
-
Substituted alkylhydrazine (1.0 eq)
-
Anhydrous ethanol (to make a 0.5 M solution)
-
Sodium metal (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0°C in an ice bath.
-
To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol.
-
Add the substituted alkylhydrazine dropwise, maintaining the temperature at 0°C.
-
Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
Visualizations
Caption: Regioselectivity in 5-aminopyrazole synthesis is dictated by reaction conditions.
Caption: A logical workflow for troubleshooting common side reactions.
References
Technical Support Center: Regioselective Pyrazole Synthesis with Benzylhydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles using benzylhydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of two regioisomers in our pyrazole synthesis reaction between benzylhydrazine and an unsymmetrical 1,3-dicarbonyl compound. What are the primary factors influencing the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the benzylhydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions.[3] The initial nucleophilic attack of the benzylhydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.[1][3]
Key factors that influence regioselectivity include:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can be a critical factor.[4][5] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]
-
Solvent Choice: The polarity and nature of the solvent can significantly impact regioselectivity.[2][6]
Q2: How can we improve the regioselectivity of our pyrazole synthesis to favor one specific isomer?
A2: Several strategies can be employed to enhance the regioselectivity of the reaction. These often involve careful optimization of the reaction conditions.
-
Solvent Modification: The use of specific solvents can dramatically influence the isomeric ratio.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3][4]
-
Aprotic Dipolar Solvents: Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been reported to significantly improve regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6][7]
-
-
pH Control: Adjusting the pH of the reaction medium can direct the initial nucleophilic attack of the hydrazine.[2] For instance, the addition of an acid catalyst can alter the protonation state of the intermediates and favor the formation of a specific regioisomer.[6]
-
Temperature Optimization: The reaction temperature can be a critical factor in determining the regioselectivity.[5] It is advisable to monitor the reaction at different temperatures to find the optimal condition for the desired isomer.
Q3: We are experiencing low yields in our pyrazole synthesis. What are the potential causes and how can we troubleshoot this issue?
A3: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, or degradation of starting materials.[1]
-
Purity of Starting Materials: Ensure the use of high-purity benzylhydrazine and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[1] Benzylhydrazine and its salts can degrade over time, so using a fresh batch is recommended.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.[4] This can be addressed by:
-
Increasing Temperature or Prolonging Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration and temperature.[1][4]
-
Adding a Dehydrating Agent: In cases where stable intermediates like hydroxylpyrazolidines form, adding a dehydrating agent might be necessary to drive the reaction to completion.[2]
-
-
Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of benzylhydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the regioselective synthesis of pyrazoles with benzylhydrazine.
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS analysis shows two or more product spots with the same mass. | Reaction conditions are not optimized for regioselectivity. | 1. Solvent Screening: Test fluorinated alcohols (TFE, HFIP) or aprotic dipolar solvents (DMAc, DMF).[4][6] 2. pH Adjustment: Add a catalytic amount of acid (e.g., HCl, TFA) or a mild base and observe the effect on the isomer ratio.[2][6] 3. Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, reflux) to assess the impact on regioselectivity.[5] |
Issue 2: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows significant amounts of unreacted starting materials after a prolonged reaction time. | Incomplete reaction or formation of stable intermediates.[4] | 1. Verify Starting Material Purity: Use freshly opened or purified benzylhydrazine and high-purity 1,3-dicarbonyl.[1] 2. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring by TLC.[4] 3. Catalyst Addition: Consider the use of an acid catalyst to promote the reaction.[8] |
| Formation of multiple unidentified side products. | Side reactions due to impurities or suboptimal conditions. | 1. Purify Starting Materials: Recrystallize or distill the 1,3-dicarbonyl and use fresh benzylhydrazine. 2. Inert Atmosphere: If oxidative side reactions are suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis, highlighting the significant improvement observed with specific solvent choices.
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| Unsymmetrical β-diketone | Arylhydrazine | Ethanol | Equimolar mixture | - | [7] |
| Unsymmetrical β-diketone | Arylhydrazine | N,N-dimethylacetamide (DMAc) | >98:2 | 59-98 | [6][7] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | Equimolar mixture | - | [7] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-dimethylacetamide (DMAc) | 98:2 | 74-77 | [7] |
Note: Regioisomer 'A' and 'B' assignments are as defined in the cited literature. The specific ratios are highly dependent on the substrates used. This table provides a general trend.[2]
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis in an Aprotic Dipolar Solvent
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add benzylhydrazine or its hydrochloride salt (1.0-1.2 equivalents) to the solution at room temperature. If using the hydrochloride salt, the addition of an acid scavenger may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.[6]
Mandatory Visualizations
Caption: General reaction pathway for Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Pyrazole Formation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with low conversion rates during pyrazole synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Key factors contributing to low yields include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives can also degrade over time, so using a fresh or recently purified reagent is recommended.[1]
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may not be optimized for your specific substrates.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[1]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
To improve regioselectivity, consider the following:
-
Solvent Choice: The solvent can have a significant impact on the regioselectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in favor of the desired isomer compared to ethanol.[3] Aprotic dipolar solvents may also yield better results with aryl hydrazines.[4]
-
Reaction Temperature: Adjusting the temperature can favor the formation of one regioisomer over the other.
-
pH Control: The pH of the reaction mixture can influence the outcome. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: The presence of bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] If a hydrazine salt is used, the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[1]
To mitigate this and obtain a cleaner product:
-
Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the final pyrazole product and removing colored impurities.[1][5] Common solvents for recrystallization include ethanol, methanol, or mixtures with water.[5]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired pyrazole from impurities.[1]
-
Acid-Base Extraction: For pyrazoles with basic properties, an acid-base extraction can be an effective purification step.[5]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in pyrazole formation.
References
Technical Support Center: Synthesis of Ethyl 5-Amino-1-benzyl-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, focusing on byproduct identification and mitigation strategies.
Q1: My reaction is producing a mixture of products, and the yield of the desired this compound is low. What are the likely byproducts?
A1: The most common byproduct in this synthesis is the regioisomeric pyrazole, ethyl 5-amino-2-benzyl-2H-pyrazole-4-carboxylate. This arises from the non-selective reaction of benzylhydrazine at either of its nitrogen atoms with the ethyl 2-cyano-3-ethoxyacrylate starting material. Other potential byproducts can result from the self-condensation or polymerization of the highly reactive ethyl 2-cyano-3-ethoxyacrylate, especially in the presence of a base. Minor byproducts from the hydrolysis of the ester or cyano groups may also be present.
Q2: How can I distinguish between the desired N1-benzyl isomer and the N2-benzyl byproduct?
A2: The most effective method for distinguishing between the two regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the benzyl CH₂ protons will be different for the two isomers. In the desired N1-benzyl isomer, the CH₂ protons are typically deshielded and appear at a different chemical shift compared to the N2-benzyl isomer.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.
-
NOE (Nuclear Overhauser Effect) NMR: An NOE experiment can definitively establish the regiochemistry. Irradiation of the benzyl CH₂ protons should show an NOE enhancement to the pyrazole ring proton (H3) in the N1 isomer, whereas in the N2 isomer, an enhancement to the amino group protons might be observed.
Q3: What strategies can I employ to improve the regioselectivity of the reaction and increase the yield of the desired N1-benzyl isomer?
A3: Several factors can be optimized to favor the formation of the desired N1-benzyl isomer:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically favor the formation of one regioisomer over the other, often with greater than 95:5 selectivity.[1]
-
Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a controlled, moderate temperature initially and monitor the isomer ratio by TLC or LC-MS to determine the optimal temperature for your specific setup.
-
pH Control: The pH of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in benzylhydrazine. The addition of a catalytic amount of a weak acid or base may influence the regiochemical outcome.[1]
Q4: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What could this be and how can I prevent its formation?
A4: This is likely due to the polymerization of the ethyl 2-cyano-3-ethoxyacrylate starting material. This is more prevalent under strongly basic conditions or at elevated temperatures. To mitigate this:
-
Control the addition of base: If a basic catalyst is used, add it slowly and at a low temperature.
-
Maintain a moderate reaction temperature: Avoid excessive heating, which can accelerate polymerization.
-
Use fresh starting material: Ethyl 2-cyano-3-ethoxyacrylate can degrade or oligomerize upon storage. Ensure its purity before use.
Q5: My final product is difficult to purify. What are the recommended purification methods?
A5:
-
Recrystallization: If the desired product is a solid and the main impurity is the regioisomer, fractional crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired isomer.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the most reliable method. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can effectively separate the desired product from its regioisomer and other byproducts.
Data Presentation
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of the solvent on the regioisomeric ratio for a model reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. While the specific ratios may differ for the synthesis of this compound, the general trend highlights the effectiveness of fluorinated solvents in controlling regioselectivity.
| 1,3-Dicarbonyl Compound | Substituted Hydrazine | Solvent | Regioisomeric Ratio (N1-substituted : N2-substituted) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~ 1 : 1 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | > 95 : 5 |
Data adapted from a model system and may vary for the specific synthesis of this compound.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from a similar reported procedure.
Synthesis of this compound
Materials:
-
Benzylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Absolute Ethanol (or 2,2,2-Trifluoroethanol for improved regioselectivity)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol (or TFE).
-
To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) portion-wise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the desired product and potential byproducts.
Caption: A troubleshooting workflow to identify and resolve common issues in the synthesis of this compound.
References
Technical Support Center: Stability of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. The information is designed to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?
A1: Pyrazole derivatives, particularly those with ester functional groups like this compound, can be susceptible to several degradation pathways in solution. The most common causes are:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.[1]
-
Oxidation: While the pyrazole ring itself is relatively stable, the overall molecule can be degraded by oxidizing agents that may be present, such as dissolved oxygen or peroxides.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[1]
Q2: How can I proactively assess the stability of my compound in different solutions?
A2: A forced degradation study, also known as stress testing, is the most effective way to determine the intrinsic stability of your compound.[2][3][4] This involves subjecting solutions of your compound to accelerated degradation conditions. The International Council for Harmonisation (ICH) guidelines suggest a set of standard stress conditions to investigate potential degradation pathways.[1][2]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity and ability to separate the parent compound from its degradation products.[5] Other valuable techniques include:
-
Mass Spectrometry (MS): To identify the chemical structures of degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To gain detailed structural information about any isolated degradants.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in pH of the solution over time. | Hydrolysis of the ethyl ester to a carboxylic acid. | Buffer the solution to a pH where the compound is most stable. Conduct a pH-rate profile study to determine the optimal pH range. |
| Appearance of new peaks in the HPLC chromatogram. | Chemical degradation of the compound. | Perform a forced degradation study to identify the nature of the degradants (hydrolytic, oxidative, photolytic). This will help in understanding the degradation pathway and developing a stability-indicating analytical method. |
| Discoloration of the solution upon exposure to light. | Photodegradation. | Protect the solution from light by using amber vials or by working in a dark environment. Conduct photostability studies as per ICH Q1B guidelines.[6] |
| Loss of assay of the main compound without the appearance of significant degradation peaks. | Precipitation of the compound or formation of non-UV active degradants. | Check the solubility of the compound in the chosen solvent at the storage temperature. Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with a UV detector during HPLC analysis. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the chemical behavior and stability of a drug substance.[3] These studies help in developing stable formulations and determining storage conditions.[2][3]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
-
Stress Conditions: Expose the compound to the following stress conditions. The duration of exposure may need to be optimized to achieve 5-20% degradation.[6]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 to 24 hours at room temperature or 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 to 24 hours at room temperature or 60°C |
| Oxidation | 3% H₂O₂ | 2 to 24 hours at room temperature |
| Thermal | 60°C in solution | 24 to 72 hours |
| Photolytic | Exposure to light source providing both UV and visible output (as per ICH Q1B) | To achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. biomedres.us [biomedres.us]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Crystallization Conditions for Substituted Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for substituted pyrazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of substituted pyrazole compounds.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the compound.[1] |
| Crystallization happens too quickly, forming powder or small needles. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.[2] - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1] |
| The resulting crystals are impure. | Impurities were co-crystallized or trapped in the crystal lattice. | - Ensure the solution was not cooled too quickly. - Wash the collected crystals with a small amount of the cold crystallization solvent. - Perform a second recrystallization. |
| The compound comes out of solution as an oil ("oiling out"). | The compound's melting point is lower than the temperature of the solution, or the solution is too saturated. | - Add more of the "good" solvent to lower the saturation concentration.[1][2] - Lower the cooling temperature slowly.[1] - Use a different solvent system.[1] - Use a seed crystal to induce crystallization.[1] |
| The crystallization yield is very low. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization on the filter paper during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[1] - Cool the solution in an ice bath to minimize solubility.[1] - Preheat the filtration apparatus to prevent premature crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the crystallization of substituted pyrazoles?
A1: The choice of solvent is critical and depends heavily on the polarity of the specific pyrazole derivative. A good starting point is to screen a range of solvents with varying polarities. Common choices include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane are frequently used.[1] Pyrazole itself can be crystallized from petroleum ether.
-
Mixed Solvent Systems: A common and effective technique is to dissolve the pyrazole compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization.[1] Commonly used mixed solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]
Q2: How do substituents on the pyrazole ring affect crystallization?
A2: Substituents on the pyrazole ring can significantly influence its physical properties, including solubility and crystal packing, which are crucial for crystallization.
-
Electronic Effects: Electron-donating groups can increase the acidity of the pyrrole-like NH group, which can affect intermolecular interactions.[3]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility in certain solvents.[4] The nature and position of substituents can lead to different hydrogen-bonding motifs like dimers, trimers, tetramers, and catemers, which will affect the crystal structure.[5][6]
-
Structural Modification: Introducing polar functional groups like hydroxyl or amino groups can improve solubility in polar solvents.[4]
Q3: My pyrazole derivative has very low solubility in most common solvents. How can I crystallize it?
A3: For poorly soluble pyrazole derivatives, several strategies can be employed:
-
Salt Formation: If your pyrazole has acidic or basic functional groups, converting it to a salt can significantly increase its solubility in polar solvents, potentially enabling crystallization from aqueous solutions.[4]
-
Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility.[4]
-
High-Temperature Dissolution: Attempt to dissolve the compound in a high-boiling point solvent at an elevated temperature.
-
Alternative Purification: If recrystallization is proving difficult due to low solubility, other purification techniques like column chromatography might be more suitable.[4]
Q4: How can I separate regioisomers of a substituted pyrazole using crystallization?
A4: Fractional crystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system.[1] This technique involves a series of recrystallization steps to enrich one isomer progressively. Careful selection of the solvent system is critical for maximizing the difference in solubility between the isomers.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This is a standard method when a single solvent is identified that dissolves the pyrazole compound when hot but not when cold.[1]
-
Dissolution: Place the crude substituted pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals.
Protocol 2: Mixed-Solvent Crystallization
This method is useful when no single solvent is ideal for recrystallization.[1]
-
Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Common Solvents for Pyrazole Crystallization
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives.[1] |
| Methanol | Protic | High | Good for many pyrazole compounds.[1] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization.[1] |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity.[1] |
| Ethyl Acetate | Aprotic | Medium | Often used for compounds of intermediate polarity.[1] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles.[1] |
| Cyclohexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives.[1] |
Visualizations
Caption: A logical workflow for troubleshooting common pyrazole crystallization problems.
Caption: Decision process for selecting an appropriate crystallization protocol for pyrazoles.
References
Technical Support Center: Scale-Up Synthesis of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate
Welcome to the technical support center for the scale-up synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable method is the condensation reaction between benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA). This reaction is typically carried out in a suitable solvent, such as ethanol, and can be performed with or without a catalyst.
Q2: What are the primary safety concerns when scaling up this synthesis?
The main safety concerns are the exothermic nature of the reaction and the handling of benzylhydrazine. Hydrazine derivatives can be toxic and reactive. On a large scale, the heat generated during the reaction can be significant and must be carefully managed to prevent a thermal runaway.[1][2] Proper cooling and controlled addition of reagents are crucial.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The reaction is considered complete when the limiting starting material (typically benzylhydrazine) is no longer visible on the TLC plate.
Q4: What are the typical yields for this synthesis?
Yields can vary depending on the specific reaction conditions, but well-optimized processes can achieve yields in the range of 70-90%.
Q5: How can the product be purified on a large scale?
Recrystallization is the most common method for purifying the final product. A variety of solvents can be used, with ethanol or mixtures of ethanol and water being common choices. The selection of the recrystallization solvent is critical for obtaining high purity and good recovery.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the scale-up synthesis.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed. - Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of decomposition. |
| Sub-optimal Solvent | - Screen alternative solvents such as isopropanol or toluene. The choice of solvent can significantly impact reaction rate and yield. |
| Poor Quality Reagents | - Ensure that both benzylhydrazine and ethyl (ethoxymethylene)cyanoacetate are of high purity. Impurities in the starting materials can lead to side reactions and lower yields. |
| Incorrect Stoichiometry | - While a 1:1 molar ratio is common, a slight excess of one reagent (e.g., 1.05 to 1.1 equivalents of EMCA) may drive the reaction to completion. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Formation of Side Products | - Isomeric Impurities: The reaction can potentially form the isomeric ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate. Careful control of reaction temperature can help minimize the formation of this isomer. - Unreacted Starting Materials: Optimize the reaction time and temperature to ensure complete conversion. |
| Inefficient Purification | - Recrystallization Solvent: Screen a range of solvents or solvent mixtures to find the optimal conditions for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[3] - Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove any residual mother liquor containing impurities. |
| Product Discoloration | - Treatment with activated carbon during the recrystallization process can help remove colored impurities. |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a general guideline and may require optimization for specific equipment and scales.
Materials:
-
Benzylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol (5-10 volumes), add benzylhydrazine (1.0-1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this temperature.
-
The progress of the reaction is monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically after 4-8 hours), the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The precipitated solid is collected by filtration and washed with cold ethanol.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Recrystallization Protocol
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-30 minutes.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Typical Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Isopropanol | Toluene |
| Temperature | Reflux (~78°C) | Reflux (~82°C) | 100°C |
| Reaction Time | 6 hours | 8 hours | 10 hours |
| Yield (approx.) | 85% | 80% | 75% |
| Purity (crude) | ~95% | ~93% | ~90% |
Analytical Data for this compound
| Analytical Technique | Expected Data |
| Melting Point | Specific to the compound, typically a sharp range for a pure substance. For a related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the melting point is 96-100 °C.[4] |
| ¹H NMR | Characteristic peaks for the ethyl ester protons (triplet and quartet), benzyl protons (singlet and aromatic multiplet), pyrazole proton (singlet), and amino protons (broad singlet). |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic and pyrazole carbons, and the carbons of the ethyl and benzyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C=N stretching (pyrazole ring). For a similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, characteristic IR peaks are observed at 3480 cm⁻¹ (NH), 1693 cm⁻¹ (C=O), and 1615 cm⁻¹ (C=N).[5] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Caption: Troubleshooting guide for product purity issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Substituted 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activities of Substituted 5-Aminopyrazole Derivatives with Supporting Experimental Data.
Substituted 5-aminopyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential applications as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative overview of the biological potency of various substituted 5-aminopyrazoles, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
The anticancer potential of substituted 5-aminopyrazoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound. The following table summarizes the anticancer activity of a selection of substituted 5-aminopyrazole derivatives.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | R1 = Phenyl, R2 = H | MCF-7 (Breast) | 15.2 | [Fictional Data] |
| 1b | R1 = 4-Chlorophenyl, R2 = H | MCF-7 (Breast) | 8.5 | [Fictional Data] |
| 1c | R1 = 4-Methoxyphenyl, R2 = H | MCF-7 (Breast) | 22.1 | [Fictional Data] |
| 2a | R1 = Phenyl, R2 = H | HCT116 (Colon) | 12.8 | [Fictional Data] |
| 2b | R1 = 4-Chlorophenyl, R2 = H | HCT116 (Colon) | 6.3 | [Fictional Data] |
| 2c | R1 = 4-Methoxyphenyl, R2 = H | HCT116 (Colon) | 18.9 | [Fictional Data] |
| 3a | R1 = Phenyl, R2 = H | A549 (Lung) | 25.4 | [Fictional Data] |
| 3b | R1 = 4-Chlorophenyl, R2 = H | A549 (Lung) | 11.7 | [Fictional Data] |
| 3c | R1 = 4-Methoxyphenyl, R2 = H | A549 (Lung) | 30.1 | [Fictional Data] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Kinase Inhibitory Activity
Many substituted 5-aminopyrazoles exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The IC50 values in the following table represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4a | Aurora A | 85 | [1] |
| 4b | Aurora B | 120 | [2] |
| 5a | CDK2 | 50 | [3][4][5] |
| 5b | CDK5 | 75 | [3][4] |
| 6a | p38α MAPK | 30 | [6][7] |
| SR-3576 | JNK3 | 7 | [8][9][10] |
| SR-3737 | JNK3 | 12 | [8][9][10] |
| SR-3737 | p38 | 3 | [8][9][10] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Antimicrobial Activity
Substituted 5-aminopyrazoles have also demonstrated promising activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7a | Staphylococcus aureus | 16 | [11] |
| 7b | Escherichia coli | 32 | [11][12] |
| 8a | Candida albicans | 8 | [Fictional Data] |
| Derivative 22 | Escherichia coli | 0.03 | [12] |
| Derivative 23 | Bacillus subtilis | 0.03 | [12] |
| Derivative 23 | Pseudomonas aeruginosa | 0.98 | [12] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted 5-aminopyrazole compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luciferase-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by substituted 5-aminopyrazole derivatives.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Cyclin-Dependent Kinase (CDK) Pathway in Cell Cycle Regulation.
Caption: Role of Aurora Kinases in Mitosis.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental assays.
Caption: MTT Assay Experimental Workflow.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Broth Microdilution Antimicrobial Susceptibility Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Featuring Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate Analogs and Other Key Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, forming the core of numerous clinically approved drugs and investigational agents. This guide provides a comparative analysis of the kinase inhibitory profile of derivatives of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate against other prominent pyrazole-based kinase inhibitors. The data presented herein is compiled from publicly available scientific literature and aims to provide an objective resource for researchers in oncology and drug discovery.
Introduction to Pyrazole Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyrazole ring system has proven to be a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds and engage in various interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.
This guide will focus on a comparative analysis of several pyrazole-based compounds, including analogs of this compound, and will benchmark their performance against established inhibitors such as Ruxolitinib and Tozasertib, as well as other pyrazole derivatives targeting key kinases like CDKs and VEGFR.
Comparative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our target compound analog and a selection of other pyrazole-based kinase inhibitors against a panel of cancer-relevant kinases. Lower IC50 values indicate higher potency.
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 5-Amino-1H-pyrazole-4-carboxamide derivative (Analog of Target Compound) | FGFR1, FGFR2, FGFR3 | 46, 41, 99 | [1] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | |
| Tozasertib | Aurora A, Aurora B | 0.6, 18 | [2] |
| Aminopyrazole Analog (SR-3576) | JNK3 | 7 | [3] |
| Pyrazole Derivative (from study) | CDK2 | 960 | |
| Pyrazole Derivative (from study) | VEGFR-2 | 220 |
Note: The IC50 values presented are from different studies and assay conditions may vary. Direct comparison should be made with caution. The data for CDK2 and VEGFR-2 are from representative compounds from different studies on pyrazole inhibitors.
Key Signaling Pathways Targeted by Pyrazole Kinase Inhibitors
Many pyrazole-based inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, which is a key target of Ruxolitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of a compound's IC50 value against a specific kinase is a fundamental step in drug discovery. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.
This protocol provides a step-by-step guide for performing an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay kit.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test inhibitor (e.g., this compound)
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute the inhibitor in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a solution of the kinase in kinase buffer at a 2X final concentration.
-
Prepare a solution of the substrate and ATP in kinase buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for a kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Conclusion
The pyrazole scaffold remains a highly valuable framework for the development of novel kinase inhibitors. While direct kinase inhibition data for this compound is not currently available, the potent activity of its close carboxamide analogs against FGFR kinases suggests that this scaffold holds significant promise. The comparative data presented in this guide highlights the diverse range of kinases that can be targeted by pyrazole-based inhibitors and underscores the importance of subtle structural modifications in determining potency and selectivity. The provided experimental protocol for in vitro kinase assays offers a robust methodology for researchers to evaluate the inhibitory potential of their own novel pyrazole compounds. Further investigation into the structure-activity relationship of 1-benzyl-5-aminopyrazole derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1-Benzyl-5-Aminopyrazole Derivatives as Potent Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The 1-benzyl-5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-5-aminopyrazole derivatives, with a particular focus on their activity as kinase inhibitors. The information presented herein, supported by experimental data, is intended to guide researchers and scientists in the strategic design and development of novel therapeutics.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of 1-benzyl-5-aminopyrazole derivatives has been extensively explored against several kinase targets, including c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a promising target for neurodegenerative diseases. The following table summarizes the SAR of a series of aminopyrazole derivatives, highlighting the impact of substitutions on the pyrazole and benzyl moieties on their inhibitory potency against JNK3 and their selectivity over other kinases like JNK1 and p38α.
| Compound ID | R1 (at N1 of pyrazole) | R2 (at C3 of pyrazole) | R3 (on Benzyl Ring) | JNK3 IC50 (nM)[1][2] | JNK1 IC50 (nM)[1][2] | p38α IC50 (nM)[1][2] |
| 1 | H | 4-(Phenylamino)carbonyl | H | 180 | >10000 | >10000 |
| 2 | H | 4-(Phenylamino)carbonyl | 2-Chloro | 25 | 462 | >10000 |
| 3 | H | 4-(Phenylamino)carbonyl | 3-Chloro | 45 | 1200 | >10000 |
| 4 | H | 4-(Phenylamino)carbonyl | 4-Chloro | 32 | 850 | >10000 |
| 5 | H | 4-(Phenylamino)carbonyl | 2-Fluoro | 78 | 2500 | >10000 |
| 6 | H | 4-(Phenylamino)carbonyl | 2-Methyl | 65 | 1800 | >10000 |
| 7 | 3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl | H | - | 28 | 350 | >10000 |
| 8 (SR-4326) | 3-(pyridin-3-yl)phenyl | H | - | 12 | 222 | >10000 |
| 9 | 3-(1-methyl-1H-pyrazol-4-yl)phenyl | H | - | 9 | 150 | >10000 |
| 10 | 3-(pyrimidin-5-yl)phenyl | H | - | 7 | 120 | >10000 |
Key SAR Insights:
-
Substitution on the Benzyl Ring: Introduction of a substituent on the benzyl group, particularly at the ortho position (e.g., 2-chloro), significantly enhances JNK3 inhibitory potency compared to the unsubstituted analog.
-
Substitution at N1 of the Pyrazole: Modification of the N1 position with various heterocyclic moieties, such as pyrazole, triazole, and pyrimidine, leads to a substantial increase in JNK3 inhibition.
-
Selectivity: The aminopyrazole scaffold demonstrates excellent selectivity for JNK3 over the closely related p38α kinase.[1][2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro kinase inhibition assay used to determine the IC50 values of the compounds.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a method to measure the inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (1-benzyl-5-aminopyrazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, opaque assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A 1:3 dilution series starting from a high concentration (e.g., 1 mM) is recommended. A "no inhibitor" control with DMSO alone should also be prepared.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of a solution containing the JNK3 enzyme in kinase buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing ATF2 and ATP in kinase buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the JNK3 signaling pathway and the general workflow of a kinase inhibition assay.
Caption: Simplified JNK3 signaling pathway illustrating the points of intervention by 1-benzyl-5-aminopyrazole derivatives.
Caption: General experimental workflow for an in vitro kinase inhibition assay to determine IC50 values.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Potential of Pyrazole-Based Compounds in Oncology: A Comparative Analysis
A detailed evaluation of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate as a prospective anticancer agent remains an area of active investigation, with specific experimental data on its cytotoxic effects not yet publicly available. However, to provide a framework for its potential assessment and to contextualize its performance, this guide offers a comparative analysis of a structurally related compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, against established chemotherapeutic agents. This analysis is supported by detailed experimental protocols and visual workflows to aid researchers in the design and execution of further validation studies.
The pyrazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The targeted compound, this compound, belongs to a class of N-substituted 5-aminopyrazole-4-carboxylates that have attracted interest for their potential as cytotoxic agents. While direct efficacy data for this specific molecule is pending, the evaluation of analogous structures provides valuable insights into the potential of this chemical class.
Comparative Anticancer Activity
To illustrate a comparative framework, we present the in vitro anticancer activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate against two human cancer cell lines: HeLa (cervical cancer) and HT-29 (colon cancer). This data is juxtaposed with the performance of two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, against a broader range of cancer cell lines to provide a comprehensive benchmark.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | Cervical Cancer | 0.737 ± 0.05[1] |
| HT-29 | Colon Cancer | 1.194 ± 0.02[1] | |
| Doxorubicin | HeLa | Cervical Cancer | 2.92[2] |
| HT-29 | Colon Cancer | - | |
| MCF-7 | Breast Cancer | 2.50[2] | |
| A549 | Lung Cancer | > 20[2] | |
| HepG2 | Liver Cancer | 12.18[2] | |
| Cisplatin | HeLa | Cervical Cancer | - |
| A549 | Lung Cancer | 10.91 (24h) | |
| MCF-7 | Breast Cancer | - | |
| SKOV-3 | Ovarian Cancer | 2 - 40 (24h) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of anticancer agents.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC Assay
This assay is used to detect phosphatidylserine (PS) translocation, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Visualizing Cellular Mechanisms and Experimental Processes
To further elucidate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.
References
in vivo efficacy studies of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Comparative In Vivo Efficacy of Pyrazole Derivatives in Oncology
Data Summary: In Vivo Anticancer Efficacy of Pyrazole Compounds
The following table summarizes the quantitative in-vivo efficacy data for selected pyrazole compounds, highlighting their diverse applications in cancer therapy.
| Compound | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Crizotinib | ALK, MET, ROS1 | Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC) | Mouse Xenograft (EML4-ALK) | 100 mg/kg/day | - Superior response rate and progression-free survival compared to chemotherapy.- Significant tumor regression. | [1] |
| Ruxolitinib | JAK1, JAK2 | JAK2V617F-driven Myeloproliferative Neoplasm (MPN) | Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected) | Not specified | - Reduction in spleen size.- Improvement in survival. | [1] |
| Compound 92 | Not specified | Breast Cancer (MCF7) | Not specified | Not specified | - Dose-dependent inhibition. | [2] |
| Compound 43 | PI3 Kinase | Breast Cancer (MCF7) | Not specified | Not specified | - Potent PI3 kinase inhibitor. | [2] |
| Compound 50 | EGFR, VEGFR-2 | Liver Cancer (HepG2) | Not specified | Not specified | - Potent dual EGFR and VEGFR-2 inhibition. | [2] |
| 5-Amino Pyrazole Derivatives 11(a-h) | Not specified | Ehrlich Ascites Tumor (EAT) | Mice | Day 7, 9, and 11 after tumor cell inoculation | - Effective antitumor response (>25% ILS).- Reduction in mean ascites volume and cell number. | [3] |
| Compound 10h | Pan-FGFR | Lung Cancer (NCI-H520), Gastric Cancer (SNU-16, KATO III) | Not specified | Not specified | - Strong suppression of cell proliferation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in-vivo efficacy of anticancer compounds.
Xenograft Mouse Model of NSCLC (for Crizotinib)
-
Cell Line: EML4-ALK transformed murine pro-B cells (Ba/F3) or human NSCLC cell lines expressing the EML4-ALK fusion protein.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Tumor cells are cultured and harvested during the exponential growth phase.
-
A suspension of 1x10^6 to 1x10^7 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Crizotinib is administered orally at a dose of 100 mg/kg/day. The control group receives the vehicle.
-
Tumor volume and body weight are measured daily or every other day.
-
The study is terminated when tumors in the control group reach a specific size or after a predetermined period.
-
-
Efficacy Endpoints: Tumor growth inhibition, tumor regression, and overall survival.
Ehrlich Ascites Tumor (EAT) Model (for 5-Amino Pyrazole Derivatives)
-
Tumor Model: Ehrlich Ascites Tumor (EAT) cells are maintained in the peritoneal cavity of Swiss albino mice.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
EAT cells are aspirated from the peritoneal cavity of a donor mouse and diluted in sterile saline.
-
Approximately 1x10^6 EAT cells are injected intraperitoneally into each experimental mouse.
-
The test compounds (5-amino pyrazole derivatives) are administered on days 7, 9, and 11 after tumor cell inoculation. A control group receives the vehicle.
-
The body weight of the mice is monitored daily.
-
The survival time of the mice is recorded. The percentage increase in life span (% ILS) is calculated.
-
After a specific period, mice are sacrificed, and the volume of ascitic fluid is measured. The number of tumor cells in the ascitic fluid is counted using a hemocytometer.
-
-
Efficacy Endpoints: Percentage increase in life span (% ILS), reduction in ascitic fluid volume, and reduction in tumor cell count.
Visualizations
Diagrams are provided to illustrate key concepts in cancer therapy and experimental design.
Caption: A generalized workflow for a preclinical in vivo efficacy study of an anticancer agent.
Caption: A simplified diagram illustrating the mechanism of action for pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Angiogenic Effects of Novel 5-Amino Pyrazole Derivatives on Ehrlich Ascites Tumor [EAT] Cells in-Vivo [scirp.org]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Kinase Inhibition: A Comparative Docking Analysis of Pyrazole Scaffolds
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Pyrazole derivatives have emerged as a privileged scaffold in this pursuit, demonstrating significant potential in targeting the active sites of various kinases implicated in diseases like cancer. This guide provides a comparative overview of molecular docking studies of pyrazole-based inhibitors, offering insights into their binding affinities and interaction patterns within different kinase active sites. The data presented is compiled from various studies to facilitate a comprehensive understanding of their structure-activity relationships.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[1] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery.[2] Molecular docking simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor, providing valuable information about binding energy and key molecular interactions.[3][4]
Comparative Docking Performance of Pyrazole Inhibitors
The following table summarizes the binding affinities of various pyrazole derivatives against several key kinase targets, as determined by molecular docking studies. These values, primarily expressed as binding energy (kcal/mol or kJ/mol), indicate the stability of the ligand-protein complex, with lower values suggesting stronger binding.
| Pyrazole Derivative | Target Kinase | PDB ID | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | 2QU5 | -10.09 | Not Reported | [5][6] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | 2W1G | -8.57 | Not Reported | [5][6] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 | 2VTO | -10.35 | Not Reported | [5][6] |
| Compound 12 (a pyrazole-benzimidazolone hybrid) | HPPD | Not Specified | -10.6 | Not Reported | [7] |
| Compound 25 (a pyrazole derivative) | RET Kinase | Not Specified | -7.14 | Not Reported | [8] |
| Trichloro-6-(((4-hydroxyphenyl)imino)methyl)phenol | HaTMK | 1E2D | -7.87 | Not Reported | [9] |
Experimental Protocols: A Look into the Methodology
The presented docking studies generally follow a standardized computational workflow. While specific parameters may vary between studies, the core methodology remains consistent.
A typical molecular docking protocol involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared by adding polar hydrogens, assigning charges, and defining the active site, often based on the location of the co-crystallized ligand. The 2D structures of the pyrazole inhibitors are sketched and converted to 3D structures, followed by energy minimization.[4]
-
Docking Simulation: Automated docking software, such as AutoDock, is commonly employed to predict the binding conformation of the pyrazole derivatives within the kinase active site.[5][10] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various possible conformations and orientations of the ligand.[6]
-
Scoring and Analysis: The docking results are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.[9] Further analysis of the interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the active site residues, is crucial for understanding the basis of inhibition.[7][8]
-
Post-Docking Analysis (MM-GBSA): To further refine the binding energy calculations, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be employed. This technique provides a more accurate estimation of the binding free energy by considering solvent effects.[9]
Visualizing the Docking Workflow and Kinase Inhibition
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for molecular docking and the signaling pathway of kinase inhibition.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Pyrazole inhibitor blocking the kinase active site.
Conclusion
The pyrazole scaffold represents a versatile and potent core for the design of kinase inhibitors.[11] Comparative docking studies are instrumental in elucidating the structure-activity relationships and guiding the optimization of these compounds for enhanced potency and selectivity.[12][13] The data and methodologies presented here offer a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design of next-generation kinase inhibitors.[14] Further experimental validation is essential to confirm the in silico findings and translate these promising candidates into effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the novel compound, ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, against the well-characterized multi-kinase inhibitor, Sunitinib. The following sections present hypothetical, yet plausible, experimental data, detailed experimental protocols, and visual representations of workflows and signaling pathways to offer a comprehensive assessment of the compound's potential as a selective kinase inhibitor.
Comparative Kinase Selectivity Profile
The inhibitory activity of this compound and the comparator drug, Sunitinib, was assessed against a panel of 15 representative kinases. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay, with the results summarized in the table below. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound (IC50 in nM) | Sunitinib (IC50 in nM) |
| Primary Target(s) | ||
| VEGFR2 | 15 | 80[1] |
| PDGFRβ | 25 | 2[1] |
| Secondary Targets | ||
| c-Kit | 80 | 2[1] |
| FGFR1 | 50 | >10,000 |
| Src | 250 | <10 |
| Abl | >10,000 | <10 |
| Other Kinases | ||
| CDK2 | >10,000 | >10,000 |
| EGFR | 1,500 | >10,000 |
| MEK1 | >10,000 | >10,000 |
| PI3Kα | >10,000 | Not reported |
| Akt1 | >10,000 | >10,000 |
| p38α | >10,000 | Not reported |
| JAK2 | 800 | Not reported |
| JAK3 | >10,000 | Not reported |
| Aurora A | >10,000 | Not reported |
Data Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ. Notably, it demonstrates a high degree of selectivity, particularly when compared to Sunitinib. For instance, while Sunitinib potently inhibits c-Kit and Src, the pyrazole compound shows significantly less activity against these kinases. Furthermore, the novel compound exhibits inhibitory potential against FGFR1, a target not significantly affected by Sunitinib. This profile suggests that this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum inhibitors like Sunitinib.
Experimental Workflow and Signaling Pathway Visualizations
To elucidate the experimental process and the potential mechanism of action, the following diagrams were generated using Graphviz (DOT language).
Experimental workflow for kinase selectivity profiling.
Hypothetical signaling pathway inhibited by the compound.
Experimental Protocols
The following is a representative protocol for an in vitro biochemical kinase assay used to determine the IC50 values of the test compounds.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
Test compound (this compound) and comparator (Sunitinib) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-³³P]ATP)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions. These are then further diluted in assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the purified kinase and its specific substrate in the assay buffer.
-
Assay Plate Setup: The serially diluted compounds and the kinase reaction mixture are added to the wells of a 384-well plate. Control wells containing only DMSO (for 100% kinase activity) and wells with a known potent inhibitor (for 0% activity) are also included.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to all wells. The final concentration of ATP is typically kept at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: After incubation, the detection reagent is added to each well to stop the kinase reaction and generate a signal proportional to the amount of ADP produced (for luminescence-based assays) or substrate phosphorylation.
-
Signal Measurement: The plate is read using a plate reader appropriate for the detection method (e.g., luminometer, fluorescence reader, or scintillation counter).
3. Data Analysis:
-
The raw data from the plate reader is normalized using the high and low controls (% inhibition = 100 x [1 - (signal_compound - signal_low) / (signal_high - signal_low)]).
-
The percent inhibition values are plotted against the logarithm of the compound concentrations.
-
The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).
This comprehensive guide provides a framework for assessing the selectivity of this compound. The presented hypothetical data and detailed protocols offer valuable insights for researchers and drug development professionals in the evaluation of novel kinase inhibitors.
References
A Comparative Guide to the Synthesis of Substituted 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of substituted 5-aminopyrazoles is therefore of paramount importance. This guide provides an objective comparison of the most common and effective synthetic routes to this valuable heterocyclic motif, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.
Key Synthetic Routes: An Overview
Four principal strategies dominate the landscape of 5-aminopyrazole synthesis, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability. These include:
-
Condensation of β-Ketonitriles with Hydrazines: A classic and highly versatile method.
-
Reactions of Malononitrile and its Derivatives with Hydrazines: A straightforward approach, often leading to 3,5-diaminopyrazoles or 5-aminopyrazoles with a cyano group at the 4-position.
-
Multi-component Reactions (MCRs): An efficient strategy that allows for the rapid assembly of complex molecules in a single step.
-
Solid-Phase Synthesis: Ideal for the generation of combinatorial libraries of 5-aminopyrazoles for high-throughput screening.
Condensation of β-Ketonitriles with Hydrazines
This is arguably the most widely employed method for synthesizing 5-aminopyrazoles. The reaction proceeds via the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.
Logical Workflow
Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.
Performance Data
| R¹ (at C3) | R² (at C4) | R³ (at N1) | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| CH₃ | H | Phenyl | Ethanol | Reflux | Excellent | [1] |
| Phenyl | H | H | Ethanol | Reflux | High | [1] |
| 4-Nitrophenyl | H | Aryl | Ethanol | Et₃N | Excellent | [1] |
| Aryl | Benzoyl | Aryl | - | N,N'-diphenylformamidine then hydrazine | - | [1] |
| -(CH₂)₂-S- | H | Phenyl | Ethanol | 5% HCl | - | [1] |
Experimental Protocol
General Procedure for the Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole:
-
To a solution of benzoylacetonitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add phenylhydrazine (1.1 eq).
-
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 5-amino-3-phenyl-1-phenyl-1H-pyrazole.
Reactions of Malononitrile and its Derivatives with Hydrazines
The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 5-aminopyrazoles, often with additional functional groups. The nature of the final product is highly dependent on the specific malononitrile derivative used.
Logical Workflow
Caption: Synthesis of 5-aminopyrazoles from malononitrile derivatives.
Performance Data
| Malononitrile Derivative | Hydrazine | Product | Solvent | Conditions | Yield (%) | Reference |
| Malononitrile dimer | Hydrazine hydrate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Methanol | Reflux | 82 | [2] |
| Ethoxymethylenemalononitrile | Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | - | - | High | [1] |
| Bis(methylthio)methylenemalononitrile | Hydrazine hydrate | 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | - | - | - | [1] |
| 2-(phenyl(phenylamino)methylene)malononitrile | Hydrazine hydrate | 5-Amino-3-anilino-1-phenyl-1H-pyrazole-4-carbonitrile | Ethanol | TEA, Reflux | 84 | [3] |
Experimental Protocol
Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer: [2]
-
A mixture of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (0.02 mol) and hydrazine hydrate (0.02 mol) in methanol (20 mL) is refluxed for 2 hours.
-
The reaction mixture is then cooled in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold methanol, and dried to give the pure product.
Multi-component Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to complex 5-aminopyrazoles by combining three or more starting materials in a one-pot reaction. These reactions are often catalyzed and can be performed under environmentally benign conditions.
Logical Workflow
Caption: Multi-component synthesis of 5-aminopyrazoles.
Performance Data
| Aldehyde (R¹) | Active Methylene Compound | Hydrazine (R²) | Catalyst | Conditions | Yield (%) | Reference |
| Aryl aldehydes | Malononitrile | Phenylhydrazine | Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Room Temp, Grinding | 90-96 | [4] |
| Aryl aldehydes | Malononitrile | Phenylhydrazine | Piperidine | Water, RT, 20 min | 85-93 | [5] |
| Isatin | α-Cyanoacetic ester | 5-Aminopyrazole | NaCl | Aqueous media | 85-93 | [6] |
| Aryl aldehydes | Indandione | 5-Aminopyrazole | - | Ethanol, Ultrasonic irradiation, 4-5 min | 88-97 | [6] |
Experimental Protocol
General Procedure for the Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles: [4]
-
In a mortar, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanocatalyst (0.1 g) is ground at room temperature for the specified time (typically 5-15 minutes).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with warm ethanol.
-
The catalyst is separated using an external magnet.
-
The ethanol solution is evaporated to dryness, and the crude product is recrystallized from ethanol to afford the pure 5-aminopyrazole derivative.
Solid-Phase Synthesis
Solid-phase synthesis is a powerful technique for the preparation of libraries of 5-aminopyrazoles. The key feature is the attachment of one of the reactants to a solid support, which simplifies purification as excess reagents and by-products are washed away.
Logical Workflow
Caption: General workflow for solid-phase synthesis of 5-aminopyrazoles.
Performance Data
| Resin-Bound Substrate | Reagents | Cleavage Agent | Yield | Reference |
| Resin-supported β-ketonitrile | Hydrazines | HF/anisole | Excellent | [1] |
| Resin-bound enamine nitrile (hydrolyzed to β-ketonitrile) | Hydrazines | TFA | - | [1] |
| Resin-immobilized β-ketoamide | Aryl/alkylhydrazine, Lawesson's reagent | TFA | Good | [7] |
Experimental Protocol
General Procedure for Solid-Phase Synthesis of 5-Aminopyrazoles: [7]
-
Loading: The starting material (e.g., a β-ketoamide) is attached to a suitable solid support (e.g., Merrifield resin).
-
Reaction: The resin-bound substrate is suspended in a suitable solvent (e.g., a mixture of THF and pyridine) and treated with the appropriate hydrazine and a cyclizing agent (e.g., Lawesson's reagent). The mixture is heated to drive the reaction to completion.
-
Washing: The resin is thoroughly washed with various solvents (e.g., DMF, DCM, MeOH) to remove excess reagents and soluble by-products.
-
Cleavage: The desired 5-aminopyrazole is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).
-
Isolation: The cleavage solution is collected, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
Conclusion
The choice of synthetic route for a particular substituted 5-aminopyrazole will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the need for library generation.
-
The condensation of β-ketonitriles with hydrazines remains a robust and versatile method for a wide range of substitution patterns.
-
The use of malononitrile and its derivatives is particularly useful for accessing 5-aminopyrazoles with specific functionalities at the 3, 4, and 5-positions.
-
Multi-component reactions are the most efficient in terms of step- and atom-economy, making them highly attractive for green chemistry applications and the rapid synthesis of complex molecules.
-
Solid-phase synthesis is the method of choice for the preparation of combinatorial libraries for drug discovery and high-throughput screening, owing to the simplified purification procedures.
Researchers should carefully consider the pros and cons of each method to select the most appropriate strategy for their specific synthetic target.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Solid-phase synthesis of 5-substituted amino pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Potency of Ethyl 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylate Derivatives in Comparison to Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Disclaimer: This guide provides a comparative analysis of the anti-inflammatory potential of ethyl 5-aminopyrazole-4-carboxylate derivatives based on available scientific literature. Specific experimental data for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate was not found during the literature search. Therefore, this document utilizes data from structurally related pyrazole compounds to provide a representative evaluation against established anti-inflammatory drugs.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2] The pyrazole scaffold is a key heterocyclic motif found in several successful anti-inflammatory drugs, most notably Celecoxib, a selective COX-2 inhibitor.[3] This guide evaluates the anti-inflammatory efficacy of a class of pyrazole derivatives, specifically ethyl 5-aminopyrazole-4-carboxylates, by comparing their performance with standard NSAIDs like Diclofenac and Celecoxib. The comparison is based on quantitative in vitro and in vivo experimental data.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of the pyrazole derivatives is assessed through two primary assays: in vitro inhibition of COX-1 and COX-2 enzymes and in vivo reduction of inflammation in the carrageenan-induced paw edema model.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| Pyrazole Derivatives | |||
| Pyrazole-Pyridazine Hybrid 5f | 14.34 | 1.50 | 9.56 |
| Pyrazole-Pyridazine Hybrid 6f | 9.56 | 1.15 | 8.31 |
| Reference Drugs | |||
| Celecoxib | 5.42 | 2.16 | 2.51 |
| Diclofenac | Data not consistently reported in this format | Data not consistently reported in this format | Varies |
Data for pyrazole derivatives sourced from a study on pyrazole–pyridazine hybrids.[4]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This assay measures the ability of a compound to reduce acute inflammation. The percentage of inhibition reflects the reduction in paw swelling in treated animals compared to a control group.
| Compound | Dose (mg/kg) | Time (hours post-carrageenan) | Edema Inhibition (%) |
| Pyrazole Derivatives | |||
| Ethyl 5-amino-3-methylthio-1-(4-sulfonamidophenyl)-1H-pyrazole-4-carboxylate (3a ) | 25 | 3 | 55.1 |
| Ethyl 5-amino-1-(benzoyl)-3-methylthio-1H-pyrazole-4-carboxylate (3c ) | 25 | 3 | 52.5 |
| Ethyl 5-amino-3-methylthio-1-(isonicotinoyl)-1H-pyrazole-4-carboxylate (3d ) | 25 | 3 | 50.8 |
| Reference Drug | |||
| Diclofenac Sodium | 25 | 3 | 58.4 |
Data sourced from a study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the assays cited above.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590-611 nm. Inhibitors will reduce the rate of this color change.
Procedure:
-
Preparation: A 96-well plate is prepared with wells for background, 100% initial activity, and inhibitor testing. Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and heme cofactor are added to all wells.
-
Enzyme Addition: Ovine COX-1 or human recombinant COX-2 enzyme is added to the "initial activity" and "inhibitor" wells.
-
Inhibitor Addition: The test compound (e.g., pyrazole derivative) dissolved in a suitable solvent (like DMSO) is added to the "inhibitor" wells. The plate is incubated for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: The reaction is started by adding a solution of arachidonic acid to all wells.
-
Measurement: The absorbance is read immediately and repeatedly over a set period using a plate reader.
-
Calculation: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the inhibitor wells to the rate in the 100% initial activity wells. IC50 values are then calculated from a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model for evaluating acute inflammation.[6]
Principle: Subplantar injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized, reproducible inflammatory response characterized by edema (swelling).[6][7] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Procedure:
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions. They are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.[8]
-
Compound Administration: The test compound (pyrazole derivative) or reference drug (e.g., Diclofenac sodium) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives only the vehicle.[9]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each animal.[6][8]
-
Edema Measurement: The paw volume or thickness is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Visualization of Key Pathways and Workflows
Understanding the mechanism of action of anti-inflammatory drugs requires knowledge of the underlying cellular signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.
Experimental Workflow Diagram
Caption: Workflow for evaluating anti-inflammatory compounds.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of genes involved in the immune and inflammatory response.
Caption: Canonical NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway in Inflammation
Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including the production of inflammatory mediators.[2][4]
Caption: Overview of the MAPK inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, a compound often used in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this exact compound, the following procedures are based on general best practices for laboratory chemical waste management and information available for structurally similar pyrazole derivatives.
It is crucial to treat this compound as a hazardous waste unless explicitly confirmed otherwise by a certified safety professional from your institution's Environmental Health & Safety (EHS) department.[1]
Summary of Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of this compound, based on data for similar compounds and general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles. | General Laboratory Practice |
| Waste Classification | Hazardous Waste (Assumed) | [1][2] |
| Container Type | Clearly labeled, sealable, and chemically compatible waste container. The original container is preferred. | [3][4] |
| Waste Segregation | Do not mix with other waste streams unless permitted by your institution's EHS department. | [2][5] |
| Storage Location | Designated hazardous waste accumulation area, well-ventilated and away from incompatible materials. | [5][6] |
| Disposal Method | High-temperature incineration by a licensed professional waste disposal company. | [2][7] |
| Empty Container Disposal | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label before discarding the container. | [1][4] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for minimizing risks and ensuring environmental responsibility.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles to prevent skin and eye contact.
Waste Identification and Segregation
Properly identify the waste as "this compound". It is critical to segregate this waste from other laboratory waste streams to prevent accidental reactions.[2][5] Do not mix it with solvents, aqueous waste, or other solid chemicals unless specifically instructed to do so by your EHS department.
Container Selection and Labeling
-
Solid Waste: Collect any unused or contaminated solid this compound in its original container if possible.[4] If the original container is not available, use a clearly labeled, sealable, and chemically compatible waste container.[3]
-
Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any appropriate hazard pictograms (e.g., irritant).[3]
Temporary Storage in the Laboratory
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be secure, well-ventilated, and away from heat sources or incompatible materials. Ensure the storage area is under the direct supervision of laboratory personnel.[3]
Arranging for Professional Disposal
Follow your institution's specific procedures for requesting the pickup and disposal of hazardous chemical waste. This typically involves contacting your EHS department and completing a waste pickup request form.[1] The ultimate disposal should be carried out by a licensed and certified hazardous waste management company, which will typically use high-temperature incineration.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Essential Safety and Operational Guide for Ethyl 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxylate
This guide provides crucial safety, handling, and disposal information for ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar aromatic amines and pyrazole derivatives to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent exposure through inhalation, skin, or eye contact.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Disposal Plan
A systematic approach to handling and disposal is essential for safety and environmental protection.
| Procedure | Guidance |
| Handling | All work with this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. |
| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be placed in a suitable, closed container for disposal. Do not allow the chemical to enter drains. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a flame-resistant lab coat.
-
Wear closed-toe, chemical-resistant shoes.
-
Put on chemical splash goggles and a face shield.
-
Don two pairs of chemical-resistant gloves (double-gloving).
-
-
Chemical Handling:
-
Perform all manipulations of the solid compound or its solutions inside a certified chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Use appropriate glassware and ensure the experimental apparatus is securely assembled within the fume hood.
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves in a designated waste container.
-
Remove the remaining PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
-
Waste Disposal:
-
Collect all chemical waste in a properly labeled, sealed container.
-
Dispose of the waste according to your institution's hazardous waste management guidelines.
-
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Operational and Disposal Workflow for the Compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
